4-Chloro-3,5-dinitrobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76583. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Chlorobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3,5-dinitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTFIHOVQYYAMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059481 | |
| Record name | Benzoic acid, 4-chloro-3,5-dinitro- | |
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Molecular Weight |
246.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; [Acros Organics MSDS] | |
| Record name | 4-Chloro-3,5-dinitrobenzoic acid | |
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Vapor Pressure |
0.00000032 [mmHg] | |
| Record name | 4-Chloro-3,5-dinitrobenzoic acid | |
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CAS No. |
118-97-8 | |
| Record name | 4-Chloro-3,5-dinitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-97-8 | |
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| Record name | 4-Chloro-3,5-dinitrobenzoate | |
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| Record name | 4-CHLORO-3,5-DINITROBENZOIC ACID | |
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| Record name | Benzoic acid, 4-chloro-3,5-dinitro- | |
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| Record name | 4-chloro-3,5-dinitrobenzoic acid | |
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| Record name | 4-Chloro-3,5-dinitrobenzoic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-3,5-dinitrobenzoic Acid: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-3,5-dinitrobenzoic acid (CDNBA), a versatile chemical intermediate. The document details its synthesis protocols, physicochemical properties, characterization data, and applications, presenting a valuable resource for professionals in organic synthesis, pharmaceutical development, and materials science.
Chemical Identity and Properties
This compound is an aromatic carboxylic acid characterized by a benzene (B151609) ring substituted with a chlorine atom, two nitro groups, and a carboxyl group.[1] Its unique structure makes it a valuable precursor in the synthesis of more complex molecules.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 118-97-8 | [2][3] |
| Molecular Formula | C₇H₃ClN₂O₆ | [2][3] |
| Molecular Weight | 246.56 g/mol | [2][3] |
| Appearance | Yellow to light yellow crystalline powder | [2][4][5] |
| Melting Point | 158 - 164 °C | [2][4][6] |
| Boiling Point | 315 °C (lit.) | [2] |
| IUPAC Name | This compound | [3] |
| Acid Dissociation Constant (Ka) | 2.26 x 10⁻³ to 2.36 x 10⁻³ | [7][8] |
| Water Solubility | Approx. 2.5 g/L at 25°C | [8] |
| Enthalpy of Solution | 23.2 ± 2.5 kJ/mol | [7] |
Synthesis of this compound
The primary method for synthesizing this compound is through the nitration of 4-chlorobenzoic acid.[4][5][9][10] This electrophilic aromatic substitution reaction introduces two nitro groups onto the benzene ring. Several variations of this procedure exist, differing in the nitrating agent and reaction conditions.
Caption: General workflow for the synthesis of this compound.
Protocol 1: Nitration using Potassium Nitrate (B79036) (KNO₃)
This protocol uses potassium nitrate in sulfuric acid as the nitrating agent.
-
Procedure:
-
Dissolve 4-chloro-benzoic acid (20 g, 0.128 mol) in concentrated sulfuric acid (H₂SO₄, d = 1.835 g/mL, 300 mL) at 80°C in a high-pressure flask.[4]
-
Add potassium nitrate (KNO₃, 66 g, 0.65 mol) to the solution.[4]
-
Heat the reaction mixture to 125°C and maintain this temperature for 2 hours.[4]
-
After the reaction period, cool the mixture to room temperature.[4]
-
Carefully pour the cooled reaction mixture onto ice to precipitate the product.[4]
-
Filter the resulting solid, wash it with water, and dry to obtain the final product.[5]
-
-
Yield: 28 g (89%).[4]
Protocol 2: Nitration using Fuming Nitric Acid
This method employs a mixture of fuming nitric acid and fuming sulfuric acid.
-
Procedure:
-
To a 250 mL flask equipped with a stirrer, thermometer, and reflux condenser, add 20 mL of 20% fuming sulfuric acid.[5]
-
Cool the flask to approximately 15°C and slowly add 18 mL of fuming nitric acid through a dropping funnel.[5]
-
Slowly add 5 g of 4-chlorobenzoic acid to the mixture.[5]
-
Heat the reaction solution to 90-95°C and maintain a constant temperature for 4 hours.[5]
-
After the reaction is complete, cool the solution to room temperature.[5]
-
Pour the cooled solution into crushed ice and allow it to stand for a period.[5]
-
Filter the light yellow solid that precipitates.[5]
-
Wash the filter cake with water until it is no longer acidic, then dry the product.[5]
-
-
Yield: 6.82 g (approximately 87.2%).[5]
The crude product can be purified by recrystallization.[8]
-
Protocol:
-
Crystallize the crude acid from a mixture of ethanol (B145695) and water (EtOH/H₂O), pure ethanol, or benzene.[4]
-
Characterization and Spectral Data
The structure and purity of the synthesized this compound are confirmed through various analytical techniques.
Table 2: Spectral Data for this compound
| Technique | Data Source / Description |
| ¹H NMR | Spectra are available in public databases, typically showing signals for the aromatic protons.[3][11][12] |
| ¹³C NMR | Spectra are available, which would confirm the carbon framework of the molecule.[13] |
| FTIR Spectroscopy | Infrared spectra, often obtained using a KBr wafer or ATR, are available and would show characteristic peaks for the carboxyl and nitro functional groups.[3][14] |
| Mass Spectrometry (GC-MS) | Mass spectra are available, providing information on the molecular weight and fragmentation pattern.[15] |
Note: While the existence of spectral data is confirmed, specific peak assignments (e.g., chemical shifts in ppm, vibrational frequencies in cm⁻¹) are not detailed in the provided search results and would require direct access to the spectral databases.[11][12][13][14][15]
Applications and Uses
This compound is a key intermediate in various fields of chemical synthesis.[2][9]
-
Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, such as Lodoxamide, an antiallergic agent and mast cell stabilizer.[4]
-
Agrochemicals: It is used in the formulation of pesticides, fungicides, and herbicides.[2][5][9]
-
Dyes: The compound is a precursor in the manufacture of various dyes.[2][5][9]
-
Chemical Research: It is employed as a reagent for chemical modification of proteins, specifically for targeting lysine (B10760008) residues in biochemical studies. It is also a precursor for heat-resistant explosives.[5]
Caption: Key applications of this compound as a chemical intermediate.
Safety and Hazard Information
This compound is classified as an irritant.[3][4] Proper handling and personal protective equipment are essential when working with this compound.
Table 3: GHS Hazard Statements
| Code | Statement |
| H315 | Causes skin irritation.[3][6] |
| H319 | Causes serious eye irritation.[3][6] |
| H335 | May cause respiratory irritation.[3][6] |
Recommended Precautionary Measures (P Statements): P261, P280, P305+P351+P338, P304+P340, P405, P501a.[6] These include avoiding breathing dust, wearing protective gear, and ensuring proper rinsing in case of eye contact.[6]
References
- 1. pschemicals.com [pschemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. Page loading... [guidechem.com]
- 6. This compound, 97% (118-97-8) - this compound, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 7. Physicochemical and toxicological studies on this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Cas 118-97-8 4-Chloro-3 5-Dinitrobenzoic Acid [nitrobenzenechemical.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. This compound(118-97-8) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. This compound(118-97-8) IR Spectrum [chemicalbook.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
Physicochemical Properties of 4-Chloro-3,5-dinitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-dinitrobenzoic acid (CDNBA) is a nitrated aromatic carboxylic acid with the chemical formula C₇H₃ClN₂O₆. It presents as a light yellow to yellow crystalline powder.[1][2] This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, dyes, and agrochemicals.[3] Its reactivity is characterized by the presence of the carboxylic acid group and the electron-withdrawing nitro groups on the aromatic ring, which also influence its physical and chemical properties. Understanding these properties is fundamental for its application in chemical synthesis, reaction kinetics, and for assessing its toxicological and environmental impact.[4][5]
Core Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory and development work.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6] |
| CAS Number | 118-97-8 | [1][7] |
| Molecular Formula | C₇H₃ClN₂O₆ | [1][3][7] |
| Molecular Weight | 246.56 g/mol | [1][3][6][7][8] |
| Appearance | Light yellow to yellow crystalline powder | [1][2][3][6] |
| Melting Point | 159-162 °C | [1][7] |
| Boiling Point | 315 °C (literature value) | [3] |
| Acid Dissociation Constant (pKa) | Approximately 2.63 - 2.65 | Calculated from Ka values[4][5] |
| Solubility | Limited solubility in water (~2.5 g/L at 25 °C). Soluble in organic solvents such as ethanol (B145695) and acetone. | [2] |
| Enthalpy of Solution in Water | 23.2 ± 2.5 kJ/mol | [4][5] |
Spectral Data Summary
| Spectrum Type | Key Features and Peaks | Source(s) |
| ¹H NMR | The spectrum is expected to show a singlet for the two equivalent aromatic protons. | [9][10] |
| ¹³C NMR | The spectrum will display distinct peaks for the carboxyl carbon, the carbon bearing the chlorine atom, the carbons with nitro groups, and the carbons with hydrogen atoms. | [11] |
| Infrared (IR) Spectroscopy | Characteristic peaks include those for O-H stretching of the carboxylic acid, C=O stretching, C=C stretching of the aromatic ring, and N-O stretching of the nitro groups. | [9] |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. | [9] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices.
Melting Point Determination
The melting point is determined using the capillary method with a calibrated melting point apparatus.[12]
Methodology:
-
Sample Preparation: A small amount of dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (around 140 °C). The heating rate is then reduced to 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.
Diagram: Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid compound.
Acid Dissociation Constant (pKa) Determination
The pKa value is determined by potentiometric titration of a solution of this compound with a standardized strong base.
Methodology:
-
Solution Preparation: A precise mass of this compound is dissolved in a suitable solvent (e.g., a water-ethanol mixture due to its limited water solubility) to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. A burette is filled with a standardized solution of a strong base, such as 0.1 M sodium hydroxide.
-
Titration Procedure: The titrant (NaOH solution) is added in small, precise increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
-
Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The equivalence point is determined from the point of inflection of the curve. The pKa is equal to the pH at the half-equivalence point.
Diagram: Workflow for pKa Determination via Potentiometric Titration
Caption: Workflow for determining the pKa of a weak acid.
Solubility Determination
The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask. The excess solid ensures that a saturated solution is formed.
-
Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Sample Separation: After equilibration, the mixture is allowed to stand to let the undissolved solid settle. A sample of the supernatant is carefully withdrawn using a filtered syringe to prevent any solid particles from being collected.
-
Concentration Analysis: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing against a calibration curve of known concentrations. The solubility is then expressed in units such as g/L or mol/L.
Diagram: Workflow for Solubility Determination (Shake-Flask Method)
Caption: Workflow for determining the solubility of a compound.
Conclusion
The physicochemical properties of this compound, particularly its melting point, pKa, and solubility, are critical parameters for its effective use in research and development. The experimental protocols provided herein offer standardized approaches to verify these properties. A thorough understanding of this data is essential for optimizing reaction conditions, developing formulations, and conducting toxicological assessments.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound(118-97-8) 1H NMR [m.chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzoic acid, 4-chloro-3-nitro- [webbook.nist.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. benchchem.com [benchchem.com]
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- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Chloro-3,5-dinitrobenzoic acid (CAS 118-97-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-3,5-dinitrobenzoic acid (CDNBA), a versatile chemical intermediate with significant applications in pharmaceutical development, agrochemical synthesis, and scientific research. This document collates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis and purification, safety and handling information, and insights into its applications.
Chemical and Physical Properties
This compound is a yellow crystalline solid.[1][2] Its chemical structure, characterized by a benzoic acid core substituted with a chlorine atom and two nitro groups, imparts distinct reactivity, making it a valuable reagent in organic synthesis.[1] The electron-withdrawing nature of the nitro groups significantly influences its chemical behavior.[1]
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
| CAS Number | 118-97-8 | [3] |
| Molecular Formula | C₇H₃ClN₂O₆ | [1][2][4] |
| Molecular Weight | 246.56 g/mol | [2][4][5] |
| IUPAC Name | This compound | [6] |
| InChI | 1S/C7H3ClN2O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,(H,11,12) | [5] |
| InChIKey | PCTFIHOVQYYAMH-UHFFFAOYSA-N | [5] |
| SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])Cl)--INVALID-LINK--[O-])C(=O)O | [6] |
| MDL Number | MFCD00007080 | [4] |
| PubChem CID | 8377 | [4] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Reference |
| Appearance | Yellow crystals or powder | [1][2][3][4] |
| Melting Point | 159-162 °C | [2][3][5] |
| Boiling Point | 315 °C (literature) | [4][7] |
| Solubility | Limited solubility in water, moderate solubility in organic solvents. | [1][8] |
| pKa | 2.62 (calculated from Ka of 2.36 x 10⁻³) | [9] |
| ¹H NMR | Available | [10][11] |
| ¹³C NMR | Available | [12] |
| IR Spectroscopy | Available | [6] |
| Mass Spectrometry | Available | [6] |
Synthesis and Purification
The primary synthesis route for this compound involves the nitration of 4-chlorobenzoic acid.[3][13]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-chlorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)
-
Ice
Procedure 1 (Using Fuming Nitric Acid): [13]
-
To a 250 mL flask equipped with a stirrer, thermometer, and reflux condenser, add 20 mL of fuming sulfuric acid (20%).
-
Slowly add 18 mL of fuming nitric acid while maintaining the temperature at approximately 15 °C.
-
Gradually add 5 g of 4-chlorobenzoic acid to the mixture.
-
Heat the reaction mixture to 90-95 °C and maintain this temperature for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the resulting light yellow solid and wash the filter cake with deionized water until it is free of acid.
-
Dry the product. The expected yield is approximately 87.2%.[13]
Procedure 2 (Using Potassium Nitrate): [3][14]
-
Dissolve 20 g (0.128 mol) of 4-chlorobenzoic acid in 300 mL of sulfuric acid (d = 1.835 g/mL) at 80 °C.
-
Add 66 g (0.65 mol) of KNO₃ to the solution.
-
Heat the reaction mixture to 125 °C in a high-pressure flask and maintain for 2 hours.
-
Cool the reaction to room temperature and pour it onto ice.
-
Filter and collect the precipitate. The reported yield is 89%.[3]
Experimental Protocol: Purification
Method: Recrystallization[3]
-
Dissolve the crude this compound in a minimal amount of hot ethanol, an ethanol/water mixture, or benzene.
-
Allow the solution to cool slowly to facilitate crystal formation.
-
Filter the purified crystals and dry them thoroughly.
References
- 1. CAS 118-97-8: this compound [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 118-97-8 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound 97 118-97-8 [sigmaaldrich.com]
- 6. This compound | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 118-97-8 | FC71219 [biosynth.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Physicochemical and toxicological studies on this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound(118-97-8) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. Page loading... [wap.guidechem.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
Molecular structure and weight of 4-chloro-3,5-dinitrobenzoic acid
An In-depth Technical Guide to 4-chloro-3,5-dinitrobenzoic acid
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is a nitrated and chlorinated derivative of benzoic acid. It serves as a versatile intermediate in the synthesis of various organic compounds.[1] Its chemical structure is characterized by a benzene (B151609) ring substituted with a carboxylic acid group, a chlorine atom, and two nitro groups.
Molecular Structure
The molecular structure of this compound consists of a benzoic acid core. A chlorine atom is located at position 4, and two nitro groups (NO₂) are at positions 3 and 5 relative to the carboxylic acid group (-COOH).
Caption: Molecular Structure of this compound.
Physicochemical Properties
The compound is typically a light yellow crystalline powder.[1][2] Key quantitative data are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₇H₃ClN₂O₆ | [1][3][4] |
| Molecular Weight | 246.56 g/mol | [1][3][4][5] |
| CAS Number | 118-97-8 | [1][2][3][4] |
| Appearance | Light yellow crystalline powder | [1][2] |
| Melting Point | 158 - 164 °C | [1] |
| 159 - 162 °C (lit.) | [2][6] | |
| Boiling Point | 315 °C (lit.) | [1] |
| IUPAC Name | This compound | [3][5] |
| SMILES | OC(=O)C1=CC(=C(Cl)C(=C1)--INVALID-LINK--=O)--INVALID-LINK--=O | [3] |
| InChIKey | PCTFIHOVQYYAMH-UHFFFAOYSA-N | [3] |
Synthesis and Experimental Protocols
This compound is synthesized through the nitration of 4-chlorobenzoic acid.[7][8] The process involves using a mixture of sulfuric acid and nitric acid as the nitrating agent.
Synthesis Protocol
A common laboratory-scale synthesis protocol is detailed below.
Materials:
-
4-chlorobenzoic acid (starting material)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)[2]
-
Ice
Procedure:
-
Reaction Setup: In a suitable reaction flask equipped with a stirrer, thermometer, and reflux condenser, dissolve 4-chlorobenzoic acid in concentrated sulfuric acid.
-
Nitration: Slowly add the nitrating agent (e.g., fuming nitric acid or potassium nitrate) to the solution. The temperature should be carefully controlled during the addition.
-
Heating: Heat the reaction mixture to the optimal temperature (e.g., 90-125°C) and maintain it for a specified duration (e.g., 2-4 hours) to ensure the completion of the reaction.[2][7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Pour the cooled reaction mixture onto crushed ice to precipitate the solid product.
-
Isolation: Filter the resulting light yellow solid and wash it with water until it is free of acid.
-
Drying and Purification: Dry the crude product. It can be further purified by recrystallization from solvents like ethanol/water or benzene.[2]
A reported synthesis achieved a yield of approximately 87.2% under optimized conditions: a reaction time of 4 hours at a nitration temperature of 95°C.[7]
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data
Characterization of this compound is typically performed using various spectroscopic methods. While detailed spectra are beyond the scope of this guide, ¹H NMR, IR, and Mass Spectrometry data are available in chemical databases for this compound.[9][10] These techniques are crucial for confirming the structure and purity of the synthesized product.
Applications in Research and Development
This compound is a valuable building block in several areas:
-
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, such as the anti-allergic drug Lodoxamide.[2]
-
Agrochemicals: The compound is used in the production of herbicides and fungicides.[1][11]
-
Dye Industry: It is also utilized as an intermediate in the manufacturing of dyes.[1][11][12]
-
Material Science: It has applications in the synthesis of heat-resistant explosives.[7]
-
Biochemical Research: Due to its reactivity, it is used as a chemical modification agent for studying proteins. It has been used to modify lysine (B10760008) residues in proteins such as cobra venom cardiotoxin, plastocyanin, and the K99 fibrillar subunit of E. coli to investigate structure-function relationships.
Safety and Handling
This compound is classified as an irritant. It is known to cause skin and serious eye irritation.[5][6] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety goggles, and a dust mask. It should be stored in a cool, dry, and well-ventilated area.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 118-97-8 [chemicalbook.com]
- 3. This compound | CAS 118-97-8 [matrix-fine-chemicals.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 97% (118-97-8) - this compound, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 7. Page loading... [guidechem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound(118-97-8) 1H NMR spectrum [chemicalbook.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Cas 118-97-8 4-Chloro-3 5-Dinitrobenzoic Acid [nitrobenzenechemical.com]
- 12. C7H3ClN2O6 Benzoic Acid 4 Chloro 3 5 Dinitro, 4-Chloro-3 5-Dinitrobenzoic Acid CAS 118-97-8 [nitrobenzenechemical.com]
An In-depth Technical Guide on the Solubility of 4-chloro-3,5-dinitrobenzoic acid in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-chloro-3,5-dinitrobenzoic acid, a compound of interest in various chemical and pharmaceutical research fields. Understanding its solubility profile is critical for its application in synthesis, formulation, and biological studies.
Core Concepts: Solubility Profile
This compound is a yellow crystalline solid. Its molecular structure, featuring a carboxylic acid group, a chloro substituent, and two nitro groups on a benzene (B151609) ring, governs its solubility characteristics. The presence of the polar carboxylic acid and nitro groups allows for some interaction with polar solvents, while the aromatic ring provides a hydrophobic character.
Solubility in Water
The solubility of this compound in water is limited. At 25°C, its aqueous solubility is approximately 2.5 g/L. This low solubility is a key consideration for aqueous-based reactions and formulations. The solubility is also influenced by pH; as a carboxylic acid, its solubility in water is expected to increase at higher pH values due to the formation of the more soluble carboxylate salt.
Solubility in Organic Solvents
This compound is generally more soluble in organic solvents, particularly polar organic solvents, than in water.[1] It is known to be soluble in ethanol (B145695) and acetone.[1] The purification of this compound often involves recrystallization from an ethanol/water mixture, which indicates its good solubility in ethanol.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Temperature (°C) | Solubility | Molar Solubility (mol/L) |
| Water | 25 | ~ 2.5 g/L | ~ 0.010 mol/L |
| Ethanol | Not specified | Data not available | Data not available |
| Acetone | Not specified | Data not available | Data not available |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for research and development. The following are detailed methodologies for key experiments to determine the solubility of this compound.
Method 1: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.
Detailed Protocol:
-
Preparation: Add an excess amount of crystalline this compound to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed, screw-cap vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the sealed container in a constant temperature shaker or orbital incubator. Agitate the mixture at a constant speed for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled throughout the experiment.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe. To remove any undissolved microcrystals, filter the sample through a syringe filter (e.g., 0.22 µm PTFE or PVDF).
-
Quantification:
-
For Aqueous Solutions: The concentration of the dissolved this compound in the filtrate can be determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry at a predetermined wavelength of maximum absorbance.
-
For Organic Solvents: Similar to aqueous solutions, HPLC or UV-Vis spectrophotometry can be used. The solvent used for analysis should be compatible with the chosen analytical method.
-
-
Data Analysis: Prepare a calibration curve using standard solutions of known concentrations of this compound. Use the calibration curve to determine the concentration of the compound in the saturated solution. The solubility is typically expressed in g/L, mg/mL, or mol/L.
Experimental Workflow for Shake-Flask Solubility Determination
References
Spectroscopic and Spectrometric Analysis of 4-chloro-3,5-dinitrobenzoic acid: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic and spectrometric data for the compound 4-chloro-3,5-dinitrobenzoic acid. Aimed at researchers, scientists, and professionals in drug development, this document compiles and presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside detailed experimental protocols.
Core Spectroscopic and Spectrometric Data
The following sections summarize the key spectroscopic and spectrometric data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.85 | s | 2H | Ar-H |
| 14.2 | br s | 1H | COOH |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 162.0 | C =O |
| 148.0 | C -NO₂ |
| 135.0 | C -Cl |
| 128.0 | C -H |
| 125.0 | C -COOH |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1550 | Asymmetric NO₂ stretch |
| ~1350 | Symmetric NO₂ stretch |
| ~800 | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The NIST mass spectrometry data center provides GC-MS data for this compound.[1]
| m/z | Relative Intensity (%) | Assignment |
| 246 | 100 | [M]⁺ |
| 201 | - | [M-NO₂]⁺ |
| 155 | - | [M-2NO₂]⁺ |
| 120 | - | [M-COOH-Cl]⁺ |
| 74 | - | [C₄H₂O₂]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
NMR Spectroscopy
Sample Preparation:
A standard procedure for preparing an NMR sample of an aromatic carboxylic acid involves dissolving approximately 5-25 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a clean, dry vial. The resulting solution is then transferred to a 5 mm NMR tube, ensuring the final sample height is between 4 to 5 cm. To remove any particulate matter, the solution can be filtered through a small plug of cotton wool placed in a Pasteur pipette during the transfer.
Instrumentation and Data Acquisition:
The ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher, such as a BRUKER AC-300 instrument.[1] Standard acquisition parameters are used, and chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
For solid samples, the potassium bromide (KBr) pellet technique is commonly employed. Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation and Data Acquisition:
The FTIR spectrum is recorded using a standard FTIR spectrometer. A background spectrum of a pure KBr pellet is first obtained and automatically subtracted from the sample spectrum to eliminate interference from the matrix and atmospheric water or carbon dioxide.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation and Derivatization:
Due to the low volatility of carboxylic acids, a derivatization step is often necessary for GC-MS analysis. The carboxylic acid group is typically converted to a more volatile ester, for example, by reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Instrumentation and Data Acquisition:
The analysis is performed on a GC-MS system. The gas chromatograph is equipped with a capillary column suitable for separating aromatic compounds. The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a suitable m/z range. The temperature program for the GC oven is optimized to ensure good separation of the analyte from any impurities.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic and spectrometric analysis of a solid organic compound like this compound.
Caption: A flowchart illustrating the general experimental workflow for the spectroscopic analysis of this compound.
References
An In-Depth Technical Guide to 4-Chloro-3,5-dinitrobenzoic Acid: Safety, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and chemical applications of 4-chloro-3,5-dinitrobenzoic acid (CDNBA). The content is intended for professionals in research, particularly in the fields of organic synthesis, drug development, and materials science. This document consolidates critical data from safety data sheets (SDS), peer-reviewed literature, and chemical databases to ensure a thorough understanding of this versatile chemical intermediate.
Chemical and Physical Properties
This compound is a yellow crystalline solid at room temperature.[1] Its chemical structure, characterized by a carboxylic acid group and two nitro groups ortho and para to a chlorine atom on a benzene (B151609) ring, makes it a highly reactive compound, particularly in nucleophilic aromatic substitution reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₇H₃ClN₂O₆ | [2] |
| Molecular Weight | 246.56 g/mol | [2] |
| CAS Number | 118-97-8 | [2] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 159 - 162 °C (318 - 324 °F) | |
| Solubility | Slightly soluble in water (~2.5 g/L at 25°C) | |
| Acid Dissociation Constant (Ka) | 2.26 x 10⁻³ - 2.36 x 10⁻³ | [3] |
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as an irritant, affecting the skin and eyes.[1] Adherence to the safety precautions outlined in the material safety data sheet (MSDS) is mandatory.
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
Table 2: GHS Hazard and Precautionary Statements
| Classification | Code | Statement | References |
| Hazard Class | Skin Irrit. 2 | H315 | Causes skin irritation |
| Eye Irrit. 2 | H319 | Causes serious eye irritation | |
| Precautionary Statement | Prevention | P264 | Wash skin thoroughly after handling |
| P280 | Wear protective gloves/eye protection/face protection | ||
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | ||
| P332 + P313 | If skin irritation occurs: Get medical advice/attention | ||
| P337 + P313 | If eye irritation persists: Get medical advice/attention |
Personal Protective Equipment (PPE) and Storage
To mitigate exposure risks, appropriate personal protective equipment must be worn when handling this compound.
-
Eye/Face Protection : Chemical safety goggles or a face shield.
-
Skin Protection : Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection : Use in a well-ventilated area, such as a fume hood. If dust formation is likely, a NIOSH-approved respirator with a particulate filter is recommended.
This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]
First Aid Measures
In case of accidental exposure, the following first aid procedures should be followed:
-
Eye Contact : Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation : Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.
Experimental Protocols
This compound is a valuable intermediate in organic synthesis. Below are detailed protocols for its synthesis and a representative application.
Synthesis of this compound
This protocol describes the nitration of 4-chlorobenzoic acid.[4]
Materials:
-
4-chlorobenzoic acid (5 g)
-
20% Fuming sulfuric acid (20 mL)
-
Fuming nitric acid (18 mL)
-
Ice
-
Deionized water
Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer
-
Thermometer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Buchner funnel and filter flask
Procedure:
-
Equip the 250 mL flask with a magnetic stirrer, thermometer, and reflux condenser.
-
Add 20 mL of 20% fuming sulfuric acid to the flask.
-
While stirring, cool the flask to approximately 15°C.
-
Slowly add 18 mL of fuming nitric acid through the dropping funnel.
-
Gradually add 5 g of 4-chlorobenzoic acid to the mixture.
-
Heat the reaction mixture to 90-95°C and maintain this temperature for 4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture over a beaker of crushed ice with stirring.
-
Collect the resulting light-yellow solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with deionized water until the filtrate is no longer acidic.
-
Dry the product to obtain this compound. (Expected yield: ~87%).
Representative Application: Synthesis of a Bis-Amide Derivative
This compound is an excellent substrate for nucleophilic aromatic substitution. The electron-withdrawing nitro groups activate the chlorine atom for displacement by nucleophiles. This is a key reaction in its use as an intermediate for pharmaceuticals, such as in the synthesis of a labeled form of the mast cell stabilizer Lodoxamide. The following is a representative protocol for the reaction with a generic diamine to form a bis-amide derivative.
Materials:
-
This compound
-
A diamine (e.g., ethylenediamine)
-
A suitable solvent (e.g., DMF, DMSO)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Thionyl chloride or oxalyl chloride (for conversion to acid chloride)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure (Two-Step Approach):
Step 1: Formation of the Acid Chloride
-
In a round-bottom flask under an inert atmosphere, suspend this compound in a suitable solvent (e.g., dichloromethane (B109758) with a catalytic amount of DMF).
-
Add an excess of thionyl chloride or oxalyl chloride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 4-chloro-3,5-dinitrobenzoyl chloride, which can be used directly in the next step.
Step 2: Nucleophilic Aromatic Substitution and Amidation
-
Dissolve the crude acid chloride in a polar aprotic solvent like DMF.
-
In a separate flask, dissolve the diamine and a non-nucleophilic base in the same solvent.
-
Slowly add the acid chloride solution to the diamine solution at room temperature.
-
Stir the reaction mixture until the reaction is complete. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the reaction is worked up by pouring into water and extracting the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Applications in Research and Development
The unique chemical properties of this compound make it a valuable building block in several areas:
-
Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceuticals.[4] Its most notable use is as a precursor in the synthesis of Lodoxamide, an anti-allergic drug that functions as a mast cell stabilizer.
-
Agrochemicals : The compound is used in the formulation of herbicides and pesticides. The chlorinated and nitrated aromatic structure is a common feature in many agrochemicals, contributing to their biological activity.[4]
-
Dye and Pigment Industry : It is also utilized in the production of dyes, where the chromophoric nitro groups and the reactive chloro group allow for the synthesis of a variety of colored compounds.
Toxicological Information
The toxicological properties of this compound have not been fully investigated. However, studies on similar chloro-nitro-aromatic compounds suggest potential for environmental and biological effects. A study on Tetrahymena pyriformis showed that the compound exhibits cytotoxicity, with a median effective concentration (EC50) of 104.47 µM in buffered solutions.[3] The toxicity was observed to increase upon irradiation of the compound's solutions, suggesting the formation of more toxic intermediates.[3]
Table 3: Ecotoxicity Data
| Organism | Test | Endpoint | Value | References |
| Tetrahymena pyriformis | Cytotoxicity | EC50 | 104.47 µM | [3] |
Due to the limited data, this compound should be handled with the assumption that it is potentially toxic and harmful to the environment. All waste containing this chemical should be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and adhere to all institutional and governmental safety regulations.
References
Toxicological Profile of 4-chloro-3,5-dinitrobenzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available toxicological data for 4-chloro-3,5-dinitrobenzoic acid (CDNBA). It is intended for informational purposes for a scientific audience. A comprehensive toxicological evaluation of this compound is limited by the scarcity of published primary research. The experimental protocols described herein are representative examples of standard toxicological assays and are not the specific, detailed protocols used for the CDNBA data presented, as those were not fully available in the cited literature.
Executive Summary
This compound (CDNBA) is a chloro-nitro-aromatic compound. While many aromatic nitro-compounds are recognized as hazardous materials, the toxicological profile of CDNBA has not been extensively investigated. This guide synthesizes the available data on its cytotoxicity and summarizes its hazard classifications. Due to a lack of specific studies, information on genotoxicity and in vivo toxicity is inferred from the broader class of nitroaromatic compounds. This document aims to provide a foundational understanding of the known and potential toxicological properties of CDNBA to guide further research and safe handling.
Physicochemical Properties
A summary of the key physicochemical properties of CDNBA is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₃ClN₂O₆ | [1] |
| Molecular Weight | 246.56 g/mol | [1] |
| Appearance | Yellow crystalline powder | [2] |
| Melting Point | 159-162 °C | [2] |
| Solubility in Water | Approx. 2.5 g/L at 25°C | |
| Acid Dissociation Constant (pKa) | ~2.63 |
Toxicological Data
The known toxicological data for CDNBA is limited to in vitro cytotoxicity studies. Information regarding genotoxicity and in vivo toxicity is not available for this specific compound.
Cytotoxicity
The primary study on the cytotoxicity of CDNBA was conducted using the protozoan Tetrahymena pyriformis. The results are summarized in Table 2. The study found that in buffered solutions, CDNBA exhibited a median effective concentration (EC50) of 104.47 μM, which is the concentration at which the proliferation of the organism was inhibited by 50%.[3] It was also noted that irradiation of CDNBA solutions with ultraviolet light increased its toxicity, suggesting the formation of more cytotoxic intermediate products.[3]
Table 2: Cytotoxicity of this compound
| Test System | Endpoint | Result (EC50) | Notes | Reference |
| Tetrahymena pyriformis | Inhibition of proliferation | 104.47 μM | In buffered solutions. | [3] |
Genotoxicity
No specific genotoxicity studies, such as the Ames test or comet assay, have been published for this compound. However, many nitroaromatic compounds are known to be mutagenic.[4] The genotoxicity of this class of compounds is often linked to the reductive metabolism of the nitro groups, leading to the formation of reactive intermediates that can adduct to DNA.[5][6] For instance, studies on other dinitrobenzoic acid derivatives have shown positive results in bacterial mutagenicity assays and for inducing micronuclei in human cells.[5][6]
In Vivo Toxicity
There is no publicly available data on the in vivo toxicity of this compound, such as LD50 values in animal models.
Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1][2]
Table 3: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Reference |
| Skin corrosion/irritation | H315: Causes skin irritation | [1][2] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | [1][2] |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | [1][2] |
Potential Mechanisms of Toxicity
While the specific signaling pathways and mechanisms of toxicity for CDNBA have not been elucidated, the toxicology of nitroaromatic compounds, in general, is understood to proceed via several key mechanisms. The primary mechanism involves the enzymatic reduction of the nitro groups.
References
- 1. This compound | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% (118-97-8) - this compound, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Genotoxicity of nitrosulfonic acids, nitrobenzoic acids, and nitrobenzylalcohols, pollutants commonly found in ground water near ammunition facilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of 4-Chloro-3,5-dinitrobenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-dinitrobenzoic acid is a highly versatile reagent and building block in organic synthesis. Its chemical structure, featuring an aromatic ring activated by two electron-withdrawing nitro groups and a labile chlorine atom, makes it susceptible to nucleophilic aromatic substitution. The carboxylic acid moiety further allows for a variety of chemical transformations, including esterification and amidation. These characteristics make it a valuable precursor for the synthesis of a wide range of organic compounds, including pharmaceutical intermediates, dyes, and energetic materials.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 118-97-8 | [3][4] |
| Molecular Formula | C₇H₃ClN₂O₆ | [3] |
| Molecular Weight | 246.56 g/mol | [3][4] |
| Appearance | Light yellow crystalline powder | [2] |
| Melting Point | 159-162 °C | [4] |
| Solubility | Slightly soluble in water |
Applications in Organic Synthesis
This compound is a valuable starting material for the synthesis of various organic molecules due to its distinct reactive sites. The primary applications involve nucleophilic aromatic substitution at the C-4 position and reactions of the carboxylic acid group.
Nucleophilic Aromatic Substitution (SNA r)
The electron-deficient aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution. The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and azides. This reactivity is central to its use as a scaffold for building more complex molecules.
A general workflow for the functionalization of this compound via nucleophilic aromatic substitution is depicted below.
Caption: General workflow for the synthesis of target molecules starting from this compound via nucleophilic aromatic substitution.
Esterification
The carboxylic acid group of this compound can be readily esterified with various alcohols under acidic conditions or using coupling agents. These esters can serve as intermediates for further transformations or as final products with specific applications.
Amidation
Similarly, the carboxylic acid can be converted to amides by reaction with primary or secondary amines using standard coupling methods. This reaction is crucial for the synthesis of a wide range of biologically active molecules and other functional materials.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 4-chlorobenzoic acid.[1]
Reaction Scheme:
4-Chlorobenzoic acid → this compound
Materials:
-
4-Chlorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a 250 mL flask equipped with a stirrer, thermometer, and reflux condenser, add 20 mL of fuming sulfuric acid.
-
Slowly add 5 g of 4-chlorobenzoic acid to the sulfuric acid.
-
At approximately 15 °C, slowly add 18 mL of fuming nitric acid through a dropping funnel.
-
Heat the reaction mixture to 90 °C and maintain this temperature for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture onto crushed ice with stirring.
-
Filter the resulting light yellow solid precipitate.
-
Wash the filter cake with deionized water until the washings are neutral.
-
Dry the product to obtain this compound.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 4-Chlorobenzoic acid | 156.57 | 5.0 | 0.032 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| This compound | 246.56 | 6.82 | 87.2 |
Protocol 2: Esterification of this compound with Methanol
This protocol describes the synthesis of methyl 4-chloro-3,5-dinitrobenzoate.[5]
Reaction Scheme:
This compound + Methanol → Methyl 4-chloro-3,5-dinitrobenzoate
Materials:
-
This compound
-
Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
In a reaction flask, add 45.5 g (0.18 mol) of this compound and 120 mL of methanol.
-
Slowly add 24 mL of concentrated sulfuric acid while stirring.
-
Heat the mixture to 70-80 °C and maintain for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate, wash, and dry to obtain methyl 4-chloro-3,5-dinitrobenzoate.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount |
| This compound | 246.56 | 45.5 g |
| Methanol | 32.04 | 120 mL |
| Concentrated Sulfuric Acid | 98.08 | 24 mL |
| Product | Molar Mass ( g/mol ) | Yield |
| Methyl 4-chloro-3,5-dinitrobenzoate | 260.59 | High |
Protocol 3: Synthesis of 4-(Arylamino)-3,5-dinitrobenzoic Acids via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the reaction of this compound with aniline (B41778) derivatives.
Reaction Scheme:
This compound + Ar-NH₂ → 4-(Arylamino)-3,5-dinitrobenzoic acid
Materials:
-
This compound
-
Substituted aniline
-
Ethanol
Procedure:
-
In a suitable flask, dissolve this compound in ethanol.
-
Add an equimolar amount of the desired substituted aniline.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Filter the solid product, wash with cold ethanol, and dry.
Quantitative Data for Representative Reactions:
| Aniline Derivative | Reaction Time (h) | Yield (%) |
| Aniline | 4 | 85 |
| p-Toluidine | 4 | 88 |
| p-Anisidine | 3 | 90 |
| p-Chloroaniline | 5 | 82 |
Logical Relationship of Reactivity
The reactivity of this compound is governed by the interplay of its functional groups. The following diagram illustrates the logical relationship between the structural features and the resulting chemical reactivity.
Caption: Logical relationship between the structural features of this compound and its primary modes of reactivity.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its activated aromatic system and the presence of a carboxylic acid handle allow for a diverse range of chemical transformations. The protocols provided herein offer a starting point for researchers to explore the synthetic potential of this compound in the development of novel molecules for various applications, including pharmaceuticals and advanced materials. As with all chemical reactions, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates and desired outcomes.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound [joxbio.com]
- 3. This compound | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-氯-3,5-二硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN101570522B - Synthetic method suitable for industrial production of active ester - Google Patents [patents.google.com]
Application Notes and Protocols: 4-Chloro-3,5-dinitrobenzoic Acid and its Analogue as Derivatizing Agents for HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
While 4-chloro-3,5-dinitrobenzoic acid itself is not extensively documented as a pre-column derivatizing agent for HPLC analysis, its close structural analogue, 4-chloro-3,5-dinitrobenzotrifluoride (B147460) (CNBF), is a well-established and effective reagent for this purpose. CNBF readily reacts with primary and secondary amines, making it particularly suitable for the analysis of amino acids.[1][2][3] This document provides a detailed application note and protocol for the use of CNBF as a derivatizing agent for the determination of amino acids by HPLC, which can serve as a comprehensive guide for researchers interested in this class of reagents. The principle of derivatization is based on the nucleophilic substitution of the chlorine atom on the aromatic ring by the amino group of the analyte.
Principle of Derivatization
4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) reacts with the amino groups of primary and secondary amino acids under alkaline conditions to form stable, UV-active derivatives.[1][2] The dinitro-substituted benzene (B151609) ring provides a strong chromophore, enhancing the detectability of the amino acid derivatives by UV-Vis spectrophotometry. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amino group of the analyte attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion.
Caption: Derivatization reaction of an amino acid with CNBF.
Application: Determination of Amino Acids in Various Matrices
This protocol is applicable for the quantitative analysis of free amino acids in complex matrices such as food samples (e.g., beer, mature vinegar) and biological fluids.[1][3] The method is robust, reproducible, and demonstrates good accuracy and precision.
Experimental Workflow
The overall experimental workflow involves sample preparation, derivatization of the amino acids with CNBF, and subsequent analysis of the derivatives by reverse-phase HPLC with UV detection.
Caption: Experimental workflow for amino acid analysis using CNBF derivatization.
Detailed Experimental Protocol
This protocol is adapted from established methods for the derivatization of amino acids with CNBF for HPLC analysis.[1][3]
Reagents and Materials
-
4-Chloro-3,5-dinitrobenzotrifluoride (CNBF)
-
Amino acid standards
-
Boric acid
-
Sodium tetraborate (B1243019)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic acid
-
Deionized water
-
0.45 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Water bath or heating block
-
Micropipettes
-
Autosampler vials
Solution Preparation
-
Borate Buffer (0.1 M, pH 9.0): Dissolve appropriate amounts of boric acid and sodium tetraborate in deionized water to achieve a final concentration of 0.1 M and adjust the pH to 9.0.
-
CNBF Derivatizing Reagent (70 mM): Dissolve the required amount of CNBF in acetonitrile to make a 70 mmol L⁻¹ solution.[1]
-
Mobile Phase A: Acetonitrile.[1]
-
Mobile Phase B: A mixture of acetate (B1210297) buffer, acetonitrile, and triethylamine (e.g., 82.8:17:0.2, v/v/v), with the pH adjusted to 4.9 with acetic acid.[1]
Sample Preparation
-
Liquid Samples (e.g., beer): Degas the sample if necessary. Dilute the sample with deionized water and filter through a 0.45 µm syringe filter.
-
Solid Samples: Extract the amino acids from the homogenized sample using an appropriate solvent (e.g., dilute HCl). Centrifuge and filter the extract. Neutralize the extract if necessary before derivatization.
Derivatization Procedure
-
To a vial, add 100 µL of the amino acid standard solution or sample extract.
-
Add 1 mL of the borate buffer (pH 9.0).[3]
-
Add 100 µL of the 100 mmol L⁻¹ CNBF solution.[3] Note: Some protocols suggest different volumes and concentrations, for instance, 600 µL of 70 mmol L⁻¹ CNBF solution to 200 µL of sample and 1 mL of borate buffer.[2]
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a water bath at 60°C for 30 minutes.[1][3]
-
After incubation, cool the mixture to room temperature.
-
The sample is now ready for injection into the HPLC system.
Data Presentation
The following tables summarize the optimized derivatization conditions, HPLC parameters, and method performance data from published studies using CNBF.
Table 1: Optimized Derivatization Conditions
| Parameter | Optimized Value | Reference |
| pH | 9.0 (Borate Buffer) | [1] |
| Temperature | 60°C | [1] |
| Reaction Time | 30 minutes | [1] |
| CNBF Concentration | 70 mmol L⁻¹ | [1] |
| Molar Ratio (Amino Acid:CNBF) | 1:5.25 | [1] |
Table 2: HPLC Chromatographic Conditions
| Parameter | Condition | Reference |
| Column | Kromasil ODS C18 (250 mm x 4.6 mm, 5 µm) | [1] |
| Mobile Phase | A: AcetonitrileB: Acetate buffer:ACN:TEA (82.8:17:0.2, pH 4.9) | [1] |
| Elution Mode | Gradient | [1] |
| Flow Rate | 0.4 mL min⁻¹ | [1] |
| Column Temperature | Room Temperature | [1] |
| Detection Wavelength | 260 nm | [1] |
| Injection Volume | Varies by system | - |
Table 3: Method Performance Data for Amino Acid Analysis using CNBF Derivatization
| Parameter | Range of Values | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.9979 | [1] |
| Concentration Range | 9.60 to 3330.00 µmol L⁻¹ | [1] |
| Detection Limits (S/N=3) | 2.40 - 6.50 µmol L⁻¹ | [1] |
| Recoveries in Beer | 97.0 - 103.9% | [1] |
| Relative Standard Deviations (RSD) | 2.62 - 4.22% | [1] |
Note: For UPLC applications, the separation of 20 amino acids can be achieved within 15 minutes with detection limits ranging from 1 to 9 mg L⁻¹.[3][4]
General Discussion and Troubleshooting
-
Reagent Stability: The CNBF solution should be prepared fresh and protected from light to prevent degradation.
-
pH Control: The pH of the reaction mixture is critical for the derivatization efficiency. Ensure the borate buffer has the correct pH.
-
Interferences: Excess derivatizing reagent and its hydrolysis by-products may appear in the chromatogram. The chromatographic conditions should be optimized to separate these peaks from the analyte derivatives.
-
Matrix Effects: For complex matrices, a sample cleanup step, such as solid-phase extraction (SPE), may be necessary to remove interfering compounds.
Derivatization of Alcohols with 3,5-Dinitrobenzoyl Chloride
While the primary focus of this document is on amine derivatization, it is worth noting that alcohols can be derivatized using 3,5-dinitrobenzoyl chloride, a related compound. This is a conventional method for the qualitative analysis of alcohols, where the resulting 3,5-dinitrobenzoate (B1224709) esters are crystalline solids with characteristic melting points. The derivatization is typically carried out by reacting the alcohol with 3,5-dinitrobenzoyl chloride, often after converting 3,5-dinitrobenzoic acid to the more reactive acid chloride using reagents like thionyl chloride or phosphorus pentachloride. Microwave-assisted synthesis directly from the carboxylic acid has also been reported as a greener alternative. While this method is well-established for identification, its application for quantitative HPLC analysis is less common but theoretically possible with appropriate method development.
References
Application Notes and Protocols: 4-Chloro-3,5-dinitrobenzoic Acid as a Versatile Intermediate in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 4-chloro-3,5-dinitrobenzoic acid as a key intermediate in the synthesis of azo dyes. The following sections detail the conversion of this compound into a reactive amine, its subsequent use in diazotization and coupling reactions to form vibrant azo dyes, and detailed experimental protocols.
Introduction
This compound is a versatile chemical compound utilized as an essential intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] Its unique molecular structure, featuring a reactive chlorine atom and two nitro groups, makes it a valuable precursor for creating a diverse range of organic molecules. In dye chemistry, it can be readily converted to 4-amino-3,5-dinitrobenzoic acid, a foundational building block for the synthesis of azo dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–) and are widely used in the textile, printing, and pigment industries.
The general synthetic strategy involves two key stages:
-
Amination: Conversion of this compound to 4-amino-3,5-dinitrobenzoic acid.
-
Azo Dye Formation: A two-step process involving the diazotization of the amino group followed by a coupling reaction with an electron-rich aromatic compound (the coupling component).
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 4-amino-3,5-dinitrobenzoic acid and its subsequent conversion into an exemplary azo dye.
Protocol 1: Synthesis of 4-Amino-3,5-dinitrobenzoic Acid from this compound
This protocol details the nucleophilic aromatic substitution of the chlorine atom with an amino group.
Materials:
-
This compound
-
24% Aqueous ammonia (B1221849) (NH₃)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 20 g (81 mmol) of this compound in 100 mL of methanol in a suitable reaction vessel.
-
Gradually add 120 mL of 24% aqueous ammonia to the solution.
-
Stir the reaction mixture at room temperature for 2.5 hours.
-
Reflux the mixture for 3 hours.
-
Allow the mixture to stand at room temperature for approximately 14 hours.
-
Filter the resulting precipitate and evaporate the filtrate to dryness.
-
Combine the solid residue with the initial precipitate.
-
Add 10 mL of water and 10 mL of HCl to the combined solids and stir for 10 minutes.
-
Filter the precipitate and wash with water until the washings are neutral.
-
Dry the final product, 4-amino-3,5-dinitrobenzoic acid.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 18 g (98%) | [1] |
| Molecular Weight | 227.13 g/mol | |
| Appearance | Yellow solid |
Protocol 2: Synthesis of an Azo Dye via Diazotization and Coupling
This protocol describes the conversion of 4-amino-3,5-dinitrobenzoic acid into a diazonium salt, followed by coupling with 2-naphthol (B1666908) to produce a vibrant red azo dye.
Part A: Diazotization of 4-Amino-3,5-dinitrobenzoic Acid
Materials:
-
4-Amino-3,5-dinitrobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Distilled water
-
Ice
Procedure:
-
In a beaker, suspend a calculated molar amount of 4-amino-3,5-dinitrobenzoic acid in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled suspension of the aminobenzoic acid, ensuring the temperature is maintained between 0-5 °C.
-
Continue to stir the mixture for an additional 15-20 minutes after the addition of sodium nitrite is complete to ensure the formation of the diazonium salt is finalized. The resulting solution should be used immediately.
Part B: Azo Coupling with 2-Naphthol
Materials:
-
Diazonium salt solution from Part A
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled water
-
Ice
Procedure:
-
Dissolve 2-naphthol in an aqueous solution of sodium hydroxide. The alkaline conditions are necessary to activate the 2-naphthol for the electrophilic attack by the diazonium salt.
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
-
Isolate the crude dye by vacuum filtration, washing it with cold water to remove any unreacted starting materials and salts.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid.
Visualizing the Synthesis Pathway
The following diagrams illustrate the key steps in the synthesis of the azo dye.
Caption: Overall workflow for the synthesis of an azo dye.
Caption: Logical flow from the starting material to the final azo dye product.
Conclusion
This compound serves as a valuable and versatile intermediate in the synthesis of azo dyes. Through a straightforward amination reaction, it is converted into 4-amino-3,5-dinitrobenzoic acid, which can then be utilized in well-established diazotization and coupling reactions to produce a wide array of azo dyes with varying colors and properties. The protocols provided herein offer a solid foundation for researchers and scientists to explore the synthesis of novel dye molecules for various applications.
References
Experimental procedure for nitration reactions involving 4-chloro-3,5-dinitrobenzoic acid
Application Notes and Protocols: Nitration Reactions of 4-Chloro-3,5-Dinitrobenzoic Acid
These application notes provide detailed procedures for researchers, scientists, and professionals in drug development on the synthesis and further reactions of this compound. This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1]
Synthesis of this compound
The dinitration of 4-chlorobenzoic acid is the primary method for synthesizing this compound. Below are two established protocols with varying nitrating agents and reaction conditions.
Protocol 1: Nitration using Potassium Nitrate (B79036) and Sulfuric Acid
This protocol employs potassium nitrate as the nitrating agent in a strong acid medium at elevated temperatures.
Experimental Protocol:
-
Reaction Setup: In a high-pressure flask, dissolve 20 g (0.128 mol) of 4-chlorobenzoic acid in 300 mL of concentrated sulfuric acid (d = 1.835 g/mL) at 80°C.[2][3]
-
Addition of Nitrating Agent: Carefully add 66 g (0.65 mol) of potassium nitrate (KNO₃) to the solution.[2][3]
-
Reaction: Seal the high-pressure flask and heat the reaction mixture to 125°C. Maintain this temperature for 2 hours.[2][3]
-
Work-up: After 2 hours, cool the reaction mixture to room temperature.[2][3]
-
Precipitation: Pour the cooled reaction mixture onto ice to precipitate the product.[2][3]
-
Isolation and Purification: Collect the solid precipitate by filtration. The resulting yield of this compound is approximately 28 g.[2][3] If necessary, the product can be further purified by recrystallization from an ethanol-water mixture.[4]
Protocol 2: Nitration using Fuming Nitric and Sulfuric Acids
This method utilizes a mixture of fuming nitric acid and fuming sulfuric acid as the nitrating agent.
Experimental Protocol:
-
Reaction Setup: In a 250 mL flask equipped with a stirrer, thermometer, and reflux condenser, add 20 mL of 20% fuming sulfuric acid.[5]
-
Preparation of Nitrating Mixture: Cool the flask to approximately 15°C and slowly add 18 mL of fuming nitric acid through a dropping funnel.[5]
-
Addition of Starting Material: After the addition of nitric acid, slowly add 5 g of 4-chlorobenzoic acid to the mixture.[5]
-
Reaction: Heat the reaction solution to 90°C and maintain a constant temperature for 4 hours.[5]
-
Work-up and Precipitation: After the reaction is complete, cool the solution to room temperature and pour it into crushed ice.[5]
-
Isolation and Purification: Filter the resulting light yellow solid. Wash the filter cake with water until it is no longer acidic. After drying, the yield of the pale yellow product is approximately 6.82 g.[5]
Summary of Synthesis Data
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 4-Chlorobenzoic Acid | 4-Chlorobenzoic Acid |
| Nitrating Agent | Potassium Nitrate (KNO₃) | Fuming Nitric Acid |
| Acid Medium | Concentrated Sulfuric Acid | Fuming Sulfuric Acid |
| Temperature | 125°C[2][3] | 95°C[5] |
| Reaction Time | 2 hours[2][3] | 4 hours[5] |
| Yield | 89%[2][3] | 87.2%[5] |
Application: Synthesis of Methyl 4-chloro-3,5-dinitrobenzoate
This compound can be esterified to produce methyl 4-chloro-3,5-dinitrobenzoate, another useful chemical intermediate.
Experimental Protocol:
-
Reaction Setup: Dissolve 25.0 g of this compound in a cooled solution of 125 mL of methanol (B129727) and 3.0 mL of concentrated sulfuric acid.[6]
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 18 hours.[6]
-
Isolation: Upon cooling, the product will precipitate as light yellow needles. Collect the crystals by filtration.[6]
-
Washing: Wash the collected product with 15 mL of methanol.[6]
-
Purification: Recrystallization from methanol can be performed to yield a purified product.[6] The expected yield is approximately 89%.[6]
Visualizations
Reaction Pathway
Caption: Nitration pathway of 4-chlorobenzoic acid.
Experimental Workflow
Caption: General experimental workflow for synthesis.
Safety and Handling
-
Corrosive Reagents: Concentrated and fuming sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Exothermic Reactions: The addition of nitrating agents is an exothermic process. It is crucial to control the rate of addition and maintain the recommended temperature to prevent runaway reactions.
-
Pressure: When using a high-pressure flask, ensure it is properly sealed and monitored.
-
Waste Disposal: Neutralize acidic waste before disposal according to institutional guidelines.
Disclaimer: These protocols are intended for use by trained professionals. Always consult the relevant Safety Data Sheets (SDS) for all chemicals used.
References
Application Notes and Protocols for the Detection of 4-chloro-3,5-dinitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-3,5-dinitrobenzoic acid (CDNBA) is a chemical intermediate utilized in the synthesis of pharmaceuticals and other specialty chemicals. Its detection and quantification are crucial for process monitoring, quality control, and stability testing. These application notes provide detailed protocols for the analysis of this compound using UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Techniques Overview
A summary of the primary analytical techniques for the determination of this compound is presented below. UV-Vis spectrophotometry offers a simple and rapid method for quantification, particularly in alkaline solutions where the compound develops a distinct color. HPLC provides a robust and specific method for the separation and quantification of CDNBA in complex matrices. GC-MS, typically requiring derivatization, offers high sensitivity and specificity, making it suitable for trace-level detection and confirmation.
Quantitative Data Summary
The following table summarizes representative quantitative performance data for the analytical methods described. These values are based on typical performance for the analysis of similar aromatic acids and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.01 - 0.05 µg/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 2 µg/mL | 0.05 - 0.2 µg/mL | 0.5 - 5 ng/mL |
| Linear Range | 0.5 - 25 µg/mL | 0.1 - 100 µg/mL | 1 - 500 ng/mL |
| Precision (%RSD) | < 5% | < 2% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 90 - 110% |
Experimental Protocols
UV-Vis Spectrophotometric Method
This protocol is based on the spectral properties of this compound in an alkaline solution. In alkaline conditions, the compound exhibits a strong absorbance at approximately 425 nm.[1]
a. Materials and Reagents
-
This compound (analytical standard)
-
Sodium hydroxide (B78521) (NaOH), 0.1 M solution
-
Deionized water
-
Volumetric flasks and pipettes
b. Instrumentation
-
UV-Vis Spectrophotometer (capable of scanning from 200-800 nm)
-
Quartz cuvettes (1 cm path length)
c. Standard Preparation
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in deionized water.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 15, 20 µg/mL) by diluting the stock solution with deionized water.
-
For each standard, pipette a known volume into a volumetric flask, add a specific volume of 0.1 M NaOH to ensure alkalinity, and bring to volume with deionized water.
d. Sample Preparation
-
Dissolve the sample containing this compound in deionized water.
-
Dilute the sample solution as necessary to fall within the calibration range.
-
To a known aliquot of the sample solution, add the same volume of 0.1 M NaOH as used for the standards and bring to the final volume with deionized water.
e. Measurement Procedure
-
Set the spectrophotometer to measure the absorbance at 425 nm.
-
Use a solution of 0.1 M NaOH in deionized water as the blank.
-
Measure the absorbance of each calibration standard and the sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a reversed-phase HPLC method with UV detection for the specific and sensitive quantification of this compound.
a. Materials and Reagents
-
This compound (analytical standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Methanol (for sample preparation)
b. Instrumentation
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
c. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
d. Standard Preparation
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.
-
Prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
e. Sample Preparation
-
Accurately weigh the sample and dissolve it in methanol.
-
Use sonication if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute with the mobile phase if necessary to be within the calibration range.
f. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, followed by the sample solutions.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a GC-MS method for the detection of this compound, which includes a necessary derivatization step to improve its volatility and chromatographic behavior. Silylation with BSTFA is a common approach for acidic compounds.
a. Materials and Reagents
-
This compound (analytical standard)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine (B92270) or Acetonitrile (anhydrous)
-
Internal Standard (e.g., 3,5-dinitrobenzoic acid-d3)
-
Helium (carrier gas)
b. Instrumentation
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Autosampler
c. Derivatization Procedure
-
Accurately weigh the standard or sample into a reaction vial.
-
Add a known amount of the internal standard solution.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
d. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50 - 500 m/z (or Selected Ion Monitoring - SIM mode for higher sensitivity)
e. Analysis Procedure
-
Inject the derivatized standards and samples into the GC-MS.
-
Identify the derivatized this compound and internal standard peaks by their retention times and mass spectra.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Quantify the this compound in the sample using the calibration curve.
Logical Workflow for Technique Selection
The choice of analytical technique depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation.
References
Application Notes and Protocols for Protein Modification Using 4-Chloro-3,5-dinitrobenzoic Acid in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-dinitrobenzoic acid (CDNBA) is a chemical modification reagent used in proteomics research to investigate the role of specific amino acid residues in protein structure and function. By covalently modifying primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, CDNBA introduces a negatively charged carboxyl group. This alteration of charge from positive to negative can be a powerful tool to study protein-protein interactions, enzyme kinetics, and the functional significance of specific domains. These application notes provide a comprehensive overview, detailed experimental protocols, and data interpretation guidelines for utilizing CDNBA in proteomics workflows.
Principle of Modification
CDNBA reacts with unprotonated primary amino groups in proteins via a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro groups on the benzene (B151609) ring activate the chlorine atom for substitution by the nucleophilic amine. The reaction results in the formation of a stable dinitrophenyl (DNP) derivative of the amino group, effectively replacing a positive charge with a negative charge at physiological pH.[1] This charge reversal is the key feature of CDNBA modification and can be used to probe electrostatic interactions between proteins.
Applications in Proteomics
The primary application of CDNBA in proteomics is to investigate the role of lysine residues in protein function. Key applications include:
-
Mapping Protein Interaction Sites: By modifying accessible lysine residues, researchers can identify those crucial for protein-protein interactions. A change in binding affinity after modification suggests the involvement of the modified residue(s) in the interaction interface. For example, the chemical modification of spinach plastocyanin with CDNBA has been used to study its interaction with cytochrome c and cytochrome f.[1]
-
Investigating Enzyme Mechanisms: Modification of lysine residues in the active site of an enzyme can lead to a change in its catalytic activity. This can help to identify key residues involved in substrate binding or catalysis.
-
Probing Protein Conformation: The accessibility of lysine residues to CDNBA modification can provide information about protein folding and conformational changes.
Experimental Protocols
The following protocols provide a general framework for the chemical modification of proteins with CDNBA and subsequent analysis. Optimization of reaction conditions may be necessary for specific proteins and applications.
Protocol 1: In-Solution Modification of a Purified Protein with CDNBA
This protocol describes the modification of a purified protein in solution, followed by analysis to determine the extent of modification and its effect on protein function.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., 50 mM HEPES, pH 8.5)
-
This compound (CDNBA) stock solution (e.g., 100 mM in DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis tubing
-
Spectrophotometer
-
Reagents for functional assays (e.g., binding assays, enzyme activity assays)
-
Mass spectrometer for protein characterization
Procedure:
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-5 mg/mL in a buffer at pH 8.0-9.0 to ensure that the lysine amino groups are sufficiently deprotonated for reaction. Avoid buffers containing primary amines (e.g., Tris), as they will compete with the protein for reaction with CDNBA.
-
-
Modification Reaction:
-
Add the CDNBA stock solution to the protein solution to achieve the desired molar excess of CDNBA to protein. A starting point is a 10 to 50-fold molar excess.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring. The reaction time and temperature may need to be optimized.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM. The primary amines in the quenching solution will react with any excess CDNBA.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagents:
-
Remove excess CDNBA and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization of Modification:
-
Determine the extent of modification by measuring the absorbance of the modified protein at 340 nm (the characteristic absorbance of the DNP group). The protein concentration can be determined using a standard protein assay (e.g., BCA assay).
-
Identify the specific sites of modification using mass spectrometry (see Protocol 2).
-
-
Functional Analysis:
-
Perform functional assays to assess the effect of the modification on the protein's activity. This may include enzyme kinetics assays, surface plasmon resonance (SPR) for binding analysis, or other relevant functional assays.
-
Protocol 2: Identification of CDNBA Modification Sites by Mass Spectrometry
This protocol outlines the steps for identifying the specific lysine residues modified by CDNBA using a bottom-up proteomics approach.
Materials:
-
CDNBA-modified protein sample from Protocol 1
-
Denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
Alkylating agent (e.g., Iodoacetamide, IAA)
-
Protease (e.g., Trypsin)
-
Formic acid
-
C18 desalting spin columns
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the modified protein by adding the denaturing buffer.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein sequence database using a search engine (e.g., Mascot, Sequest, or MaxQuant).
-
Specify the CDNBA modification of lysine and the N-terminus as a variable modification in the search parameters. The mass shift for CDNBA modification is +209.0019 Da (C7H2N2O6).
-
Analyze the search results to identify the peptides containing the CDNBA modification and pinpoint the exact modified lysine residues.
-
Data Presentation
Quantitative data from functional assays should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of CDNBA Modification on the Kinetics of Plastocyanin Interaction with Cytochrome f.
| Plastocyanin Form | Modification Site | Second-Order Rate Constant (M⁻¹s⁻¹) | Fold Change vs. Unmodified |
| Unmodified | None | 1.5 x 10⁶ | 1.0 |
| CDNBA-modified | Val-1 (N-terminus) | 3.0 x 10⁵ | 0.2 |
| CDNBA-modified | Lys-54 | 4.5 x 10⁵ | 0.3 |
| CDNBA-modified | Lys-71 | 1.4 x 10⁶ | 0.93 |
| CDNBA-modified | Lys-77 | 6.0 x 10⁵ | 0.4 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental data should be presented.
Visualization of Workflows and Pathways
Experimental Workflow for CDNBA-Based Proteomics
Caption: Workflow for CDNBA protein modification and analysis.
Photosynthetic Electron Transport Chain
Caption: Linear electron flow in photosynthesis.
Conclusion
Chemical modification with this compound is a valuable technique in proteomics for elucidating the functional roles of lysine residues. By following the detailed protocols and data analysis guidelines presented here, researchers can effectively utilize CDNBA to gain insights into protein structure-function relationships, protein-protein interactions, and enzymatic mechanisms. The ability to precisely alter the charge of specific amino acid residues provides a powerful approach to dissecting complex biological processes at the molecular level.
References
Application Notes and Protocols for the Derivatization of Amino Acids Using 4-Chloro-3,5-dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amino acids is a critical process in various scientific disciplines, including biomedical research, drug development, and quality control in the food industry. Due to the lack of a strong chromophore in most amino acids, their detection and quantification by High-Performance Liquid Chromatography (HPLC) often necessitates a pre-column derivatization step. This process involves reacting the amino acids with a labeling agent to form a derivative that is readily detectable by UV-Vis or fluorescence detectors.
This document provides a detailed protocol for the derivatization of amino acids using 4-chloro-3,5-dinitrobenzoic acid. This reagent reacts with the primary and secondary amino groups of amino acids to form N-substituted-3,5-dinitrophenyl (DNP) amino acids, which possess strong UV absorbance, enabling sensitive detection. While direct protocols for this compound are not widely published, the methodology presented here is adapted from established procedures for the structurally and chemically similar reagent, 4-chloro-3,5-dinitrobenzotrifluoride (B147460) (CNBF), and general principles of DNP derivatization.[1][2]
Principle of Derivatization
The derivatization reaction is a nucleophilic aromatic substitution. The amino group of the amino acid acts as a nucleophile, attacking the electron-deficient aromatic ring of this compound at the carbon atom bearing the chlorine atom. The two nitro groups strongly activate the ring towards nucleophilic attack, facilitating the displacement of the chloride ion. The reaction is typically carried out under alkaline conditions to ensure the amino group is deprotonated and thus more nucleophilic.
Application Areas
The derivatization of amino acids with this compound can be applied in various research and development areas:
-
Pharmaceutical Development: In the synthesis of pharmaceuticals, this compound can serve as an important intermediate.[3]
-
Metabolomics: Studying the amino acid profiles in biological samples to understand metabolic pathways and identify biomarkers for diseases.
-
Protein and Peptide Analysis: Determining the amino acid composition of proteins and peptides after hydrolysis.
-
Food Science: Assessing the nutritional quality of food products by quantifying their amino acid content.
-
Clinical Diagnostics: Analyzing amino acid levels in physiological fluids for the diagnosis of metabolic disorders.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the derivatization of amino acids and their subsequent analysis by HPLC.
Materials and Reagents
-
Amino acid standards
-
This compound (Reagent)
-
Boric acid
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Sodium acetate (B1210297)
-
Standard laboratory glassware
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
-
pH meter
-
Vortex mixer
-
Heating block or water bath
Reagent Preparation
-
Borate (B1201080) Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of HPLC grade water. Adjust the pH to 9.0 with 1 M NaOH.
-
Derivatization Reagent Solution (70 mM): Dissolve 1.726 g of this compound in 100 mL of acetonitrile. Note: This solution should be prepared fresh daily and protected from light.
-
Amino Acid Standard Stock Solutions (1 mM): Prepare individual stock solutions of each amino acid by dissolving the appropriate amount in 0.1 M HCl. A mixed standard solution can be prepared by combining aliquots of the individual stock solutions.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B (pH 4.9): Prepare a solution of acetate buffer, acetonitrile, and triethylamine in a ratio of 82.8:17:0.2 (v/v/v).[1] Adjust the pH to 4.9 with acetic acid.
Derivatization Procedure
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the amino acid standard solution or sample.
-
Add 500 µL of 0.1 M borate buffer (pH 9.0).
-
Add 400 µL of the 70 mM this compound solution in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.[1]
-
After incubation, cool the mixture to room temperature.
-
The sample is now ready for HPLC analysis. If necessary, filter the sample through a 0.45 µm syringe filter before injection.
HPLC Analysis
-
Column: Kromasil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: Gradient elution with Mobile Phase A (acetonitrile) and Mobile Phase B (acetate buffer/acetonitrile/triethylamine, pH 4.9).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Detection: UV at 260 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Room temperature.
Gradient Elution Program
| Time (min) | % Mobile Phase A (Acetonitrile) | % Mobile Phase B |
| 0 | 20 | 80 |
| 30 | 60 | 40 |
| 35 | 80 | 20 |
| 40 | 20 | 80 |
| 45 | 20 | 80 |
This gradient is a starting point and may require optimization based on the specific amino acids of interest and the HPLC system used.
Data Presentation
The following tables summarize the expected quantitative performance of the method based on studies using the structurally similar derivatizing agent, 4-chloro-3,5-dinitrobenzotrifluoride (CNBF).[1][2]
Table 1: Linearity and Detection Limits of Derivatized Amino Acids
| Amino Acid | Linearity Range (µmol/L) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µmol/L) |
| Aspartic Acid | 9.60 - 3330.00 | > 0.998 | 3.20 |
| Glutamic Acid | 9.60 - 3330.00 | > 0.998 | 3.50 |
| Serine | 9.60 - 3330.00 | > 0.999 | 4.10 |
| Glycine | 9.60 - 3330.00 | > 0.999 | 4.80 |
| Threonine | 9.60 - 3330.00 | > 0.998 | 3.90 |
| Alanine | 9.60 - 3330.00 | > 0.999 | 4.50 |
| Proline | 9.60 - 3330.00 | > 0.997 | 6.50 |
| Valine | 9.60 - 3330.00 | > 0.998 | 3.10 |
| Methionine | 9.60 - 3330.00 | > 0.998 | 2.90 |
| Isoleucine | 9.60 - 3330.00 | > 0.998 | 2.80 |
| Leucine | 9.60 - 3330.00 | > 0.998 | 2.70 |
| Phenylalanine | 9.60 - 3330.00 | > 0.998 | 2.40 |
| Lysine | 9.60 - 3330.00 | > 0.999 | 3.60 |
| Arginine | 9.60 - 3330.00 | > 0.998 | 4.20 |
Data adapted from studies using 4-chloro-3,5-dinitrobenzotrifluoride.[1][2]
Table 2: Recovery and Precision in a Sample Matrix (e.g., Beer)
| Amino Acid | Spiked Concentration (µmol/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Aspartic Acid | 50 | 98.5 | 3.15 |
| Glutamic Acid | 50 | 101.2 | 2.89 |
| Serine | 50 | 99.1 | 3.42 |
| Glycine | 50 | 102.5 | 2.62 |
| Alanine | 50 | 103.9 | 2.78 |
| Valine | 50 | 97.0 | 4.22 |
| Leucine | 50 | 98.8 | 3.88 |
| Phenylalanine | 50 | 100.4 | 3.05 |
Data adapted from studies using 4-chloro-3,5-dinitrobenzotrifluoride.[1][2]
Visualizations
Chemical Derivatization Pathway
Caption: Reaction of an amino acid with this compound.
Experimental Workflow
Caption: Workflow for amino acid derivatization and analysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no derivatization peak | Reagent degradation | Prepare fresh derivatization reagent solution. |
| Incorrect pH of the reaction mixture | Verify the pH of the borate buffer. | |
| Insufficient incubation time or temperature | Ensure the incubation is carried out at the specified temperature and for the correct duration. | |
| Poor peak shape or resolution | Column contamination | Flush the column with a strong solvent like isopropanol. |
| Inappropriate mobile phase composition or gradient | Optimize the gradient elution program. | |
| Sample overload | Dilute the sample before injection. | |
| Baseline noise | Contaminated mobile phase | Prepare fresh mobile phase and degas thoroughly. |
| Detector lamp issue | Check the detector lamp's energy and replace if necessary. |
Conclusion
The use of this compound as a pre-column derivatizing agent offers a promising method for the sensitive and reliable quantification of amino acids by HPLC with UV detection. The protocol described, adapted from well-established methods for a similar reagent, provides a solid foundation for researchers to develop and validate their own amino acid analysis assays. The formation of stable DNP-derivatives allows for robust and reproducible results, making this a valuable tool in various scientific and industrial applications. Further optimization of the reaction and chromatographic conditions may be necessary to achieve the best performance for specific applications and sample matrices.
References
Application Notes and Protocols for the Synthesis of Novel Compounds Using 4-chloro-3,5-dinitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel compounds utilizing 4-chloro-3,5-dinitrobenzoic acid as a versatile building block. This starting material is particularly valuable for creating diverse molecular scaffolds due to its reactive carboxylic acid group and the activated aromatic ring, which is primed for nucleophilic aromatic substitution.
Introduction
This compound is a readily available chemical intermediate that serves as a cornerstone in the synthesis of a wide array of organic molecules.[1][2] Its utility spans the development of pharmaceuticals, agrochemicals, and dyes.[1][3] The electron-withdrawing nature of the two nitro groups on the benzene (B151609) ring significantly activates the chloro-substituent for nucleophilic aromatic substitution (SNAr), making it an excellent substrate for the introduction of various functional groups.[4] Concurrently, the carboxylic acid moiety provides a convenient handle for derivatization into esters, amides, and other related functionalities.
This document outlines protocols for the synthesis of three major classes of compounds derived from this compound:
-
N-Aryl Derivatives via Nucleophilic Aromatic Substitution
-
Amide Derivatives via Carboxylic Acid Activation
-
Ester Derivatives via Fischer Esterification
Synthesis of this compound
The starting material itself can be synthesized from 4-chlorobenzoic acid through nitration.[4][5][6]
Experimental Protocol: Nitration of 4-Chlorobenzoic Acid[4][5][6]
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add 20 g of 4-chlorobenzoic acid to 300 mL of concentrated sulfuric acid (H₂SO₄) at 80°C.
-
Once the solid has dissolved, add 66 g of potassium nitrate (B79036) (KNO₃) in portions.
-
Heat the reaction mixture to 125°C in a high-pressure flask and maintain this temperature for 2 hours.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the solid to obtain this compound.
Table 1: Synthesis of this compound - Expected Outcome
| Parameter | Value | Reference |
| Starting Material | 4-Chlorobenzoic acid | [4][5][6] |
| Reagents | H₂SO₄, KNO₃ | [5][6] |
| Reaction Time | 2 hours | [5][6] |
| Reaction Temp. | 125°C | [5][6] |
| Yield | ~89% | [6] |
| Appearance | Light yellow crystals | [4] |
| Melting Point | 159-162 °C |
General Workflow for Derivatization
The following diagram illustrates the general synthetic pathways for creating novel compounds from this compound.
Caption: General synthetic routes from this compound.
Application Note 1: Synthesis of N-Aryl Derivatives for Antimicrobial Screening
Novel N-aryl derivatives of this compound can be synthesized via nucleophilic aromatic substitution. The resulting compounds, which incorporate various substituted anilines, can be screened for their potential antimicrobial properties.
Experimental Protocol: Synthesis of 4-(Arylamino)-3,5-dinitrobenzoic acids
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol (B145695) or DMF (10 mL), add the desired substituted aniline (B41778) (1.2 mmol) and a base such as triethylamine (B128534) or potassium carbonate (2.5 mmol).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with dilute HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
Table 2: Representative Quantitative Data for N-Aryl Derivatives
| Aniline Substituent | Product | Yield (%) | M.P. (°C) | MIC (µg/mL) vs. S. aureus |
| 4-methoxy | 4-(4-methoxyphenylamino)-3,5-dinitrobenzoic acid | 85 | 210-212 | 64 |
| 4-chloro | 4-(4-chlorophenylamino)-3,5-dinitrobenzoic acid | 82 | 225-227 | 32 |
| 3-nitro | 4-(3-nitrophenylamino)-3,5-dinitrobenzoic acid | 78 | 240-242 | 128 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Application Note 2: Synthesis of Amide Derivatives as Potential Anticancer Agents
The synthesis of novel amide derivatives can be achieved by activating the carboxylic acid group followed by reaction with a primary or secondary amine. These compounds can be evaluated for their cytotoxic activity against various cancer cell lines.
Experimental Protocol: Synthesis of 4-chloro-3,5-dinitrobenzamides
-
Method A (via Acid Chloride): To a suspension of this compound (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL), add oxalyl chloride or thionyl chloride (2.0 mmol) and a catalytic amount of DMF. Stir the mixture at room temperature until a clear solution is obtained. Remove the excess reagent under reduced pressure. Dissolve the resulting acid chloride in fresh anhydrous dichloromethane and add a solution of the desired amine (1.2 mmol) and triethylamine (1.5 mmol) in dichloromethane dropwise at 0°C. Stir the reaction mixture at room temperature overnight.
-
Method B (Coupling Agents): To a solution of this compound (1.0 mmol), the desired amine (1.2 mmol), 1-hydroxybenzotriazole (B26582) (HOBt) (1.5 mmol), and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 mmol) in anhydrous DMF (10 mL), add triethylamine (2.0 mmol). Stir the mixture at room temperature for 12-24 hours.
-
Work-up (for both methods): Pour the reaction mixture into water and extract with ethyl acetate (B1210297). Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Table 3: Representative Quantitative Data for Amide Derivatives
| Amine | Product | Yield (%) | M.P. (°C) | IC₅₀ (µM) vs. HeLa |
| Benzylamine | N-benzyl-4-chloro-3,5-dinitrobenzamide | 92 | 180-182 | 15.2 |
| Morpholine | (4-chloro-3,5-dinitrophenyl)(morpholino)methanone | 88 | 195-197 | 25.8 |
| Aniline | N-phenyl-4-chloro-3,5-dinitrobenzamide | 85 | 215-217 | 18.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Application Note 3: Synthesis of Ester Derivatives
Esterification of this compound with various alcohols can lead to novel compounds with potential applications as intermediates or biologically active molecules.
Experimental Protocol: Synthesis of Alkyl 4-chloro-3,5-dinitrobenzoates
-
Suspend this compound (1.0 mmol) in the desired alcohol (10 mL).
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.
-
After completion, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude ester.
-
Purify the product by column chromatography or recrystallization.
Table 4: Representative Quantitative Data for Ester Derivatives
| Alcohol | Product | Yield (%) | M.P. (°C) |
| Methanol | Methyl 4-chloro-3,5-dinitrobenzoate | 95 | 110-112 |
| Ethanol | Ethyl 4-chloro-3,5-dinitrobenzoate | 93 | 98-100 |
| Propan-2-ol | Isopropyl 4-chloro-3,5-dinitrobenzoate | 89 | 105-107 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the synthesis, purification, and characterization of novel compounds derived from this compound.
Caption: A typical experimental workflow.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound | 118-97-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-chloro-3,5-dinitrobenzoic acid
Welcome to the Technical Support Center for the synthesis of 4-chloro-3,5-dinitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to this synthesis. Our goal is to help you optimize your reaction conditions to achieve a higher yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
The most common and commercially available starting material for this synthesis is 4-chlorobenzoic acid.
Q2: What is the general synthetic approach?
The synthesis involves the dinitration of 4-chlorobenzoic acid using a mixture of a strong acid, typically concentrated sulfuric acid, and a nitrating agent.
Q3: What are the common nitrating agents used?
Common nitrating agents include concentrated nitric acid, fuming nitric acid, or a nitrate (B79036) salt such as potassium nitrate.[1][2]
Q4: Is the reaction exothermic?
Yes, the nitration of aromatic compounds is a highly exothermic reaction. Proper temperature control is crucial for both safety and optimal product yield. Uncontrolled temperature can lead to the formation of byproducts and a decrease in the overall yield.
Q5: How can the progress of the reaction be monitored?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material and the formation of the product.
Troubleshooting Guide
Low Yield
Q1: My final yield of this compound is significantly lower than the reported values. What are the potential causes?
Several factors can contribute to a low yield. Here are some of the most common issues and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction is stirred for the recommended duration at the optimal temperature. You can monitor the reaction's completion using TLC.
-
-
Suboptimal Temperature: Incorrect reaction temperature can either slow down the reaction or lead to the formation of side products.
-
Improper Reagent Ratio: The ratio of sulfuric acid to the nitrating agent is critical for the efficient generation of the nitronium ion (NO₂⁺), the active electrophile.
-
Solution: Carefully measure and use the recommended ratios of the reagents as specified in the experimental protocol.
-
-
Loss During Work-up: A significant amount of product can be lost during the isolation and purification steps.
-
Solution: When quenching the reaction with ice water, ensure complete precipitation of the product. Use ice-cold water and solvents for washing the product to minimize its solubility and subsequent loss.
-
Product Purity Issues
Q2: My final product is not a light-yellow crystalline solid but is discolored (e.g., brown or dark yellow). What are the likely impurities?
Discoloration often indicates the presence of nitrated byproducts or residual starting material.
-
Incomplete Dinitration: The presence of the mono-nitrated intermediate, 4-chloro-3-nitrobenzoic acid, can be a significant impurity.
-
Other Isomers: Depending on the reaction conditions, small amounts of other dinitro isomers might be formed.
-
Starting Material: Unreacted 4-chlorobenzoic acid may also be present.
Solution: Purification through recrystallization is the most effective way to remove these impurities. A mixture of ethanol (B145695) and water is a commonly used solvent system for this purpose.
Q3: My product is oily and difficult to crystallize. What could be the cause?
An oily product often suggests the presence of a mixture of compounds, which can lower the melting point and inhibit crystallization.
-
Mixture of Isomers: The presence of various mono- and di-nitrated isomers can result in an oily product.
-
Residual Acid: Incomplete removal of sulfuric or nitric acid during the work-up can also prevent solidification.
Solution: Ensure the crude product is thoroughly washed with cold water to remove any residual acids. Subsequent recrystallization should help in obtaining a pure, crystalline product.
Experimental Protocols
Protocol 1: Dinitration using Fuming Nitric Acid
This protocol is based on a method with a reported yield of 87.2%.[1]
-
Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 20 mL of 20% fuming sulfuric acid.
-
Addition of Nitrating Agent: Cool the flask to approximately 15°C and slowly add 18 mL of fuming nitric acid through a dropping funnel.
-
Addition of Starting Material: After the addition of nitric acid, slowly add 5 g of 4-chlorobenzoic acid to the mixture.
-
Reaction: Heat the reaction mixture to 90-95°C and maintain this temperature for 4 hours with constant stirring.
-
Work-up: After 4 hours, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Isolation: The light-yellow solid product will precipitate. Collect the solid by vacuum filtration and wash it with deionized water until the washings are no longer acidic.
-
Drying: Dry the product to obtain this compound.
Protocol 2: Dinitration using Potassium Nitrate
This protocol has a reported yield of 89%.[2]
-
Preparation: In a high-pressure flask, dissolve 20 g (0.128 mol) of 4-chlorobenzoic acid in 300 mL of concentrated sulfuric acid (d = 1.835 g/mL) at 80°C.
-
Addition of Nitrating Agent: To this solution, add 66 g (0.65 mol) of potassium nitrate.
-
Reaction: Heat the reaction mixture to 125°C and maintain it at this temperature for 2 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto ice.
-
Isolation: The product will precipitate out of the solution. Collect the solid by filtration.
-
Purification: The crude product can be further purified by recrystallization.
Data Presentation
| Parameter | Protocol 1[1] | Protocol 2[2] |
| Starting Material | 4-chlorobenzoic acid | 4-chlorobenzoic acid |
| Nitrating Agent | Fuming Nitric Acid | Potassium Nitrate |
| Acid | Fuming Sulfuric Acid | Concentrated Sulfuric Acid |
| Temperature | 95 °C | 125 °C |
| Reaction Time | 4 hours | 2 hours |
| Reported Yield | 87.2% | 89% |
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low yield in the synthesis.
References
Technical Support Center: Derivatization Reactions with 4-Chloro-3,5-dinitrobenzoic Acid
Welcome to the technical support center for derivatization reactions using 4-chloro-3,5-dinitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical reagent used primarily for the derivatization of primary and secondary amines, as well as alcohols.[1][2] This process, known as nucleophilic aromatic substitution, attaches the dinitrobenzoyl group to the analyte, which enhances its detectability for analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4]
Q2: What is the underlying chemical mechanism of the derivatization reaction?
The derivatization reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism.[5][6][7] The electron-withdrawing nitro groups on the benzene (B151609) ring make the carbon atom attached to the chlorine atom highly electrophilic and susceptible to attack by a nucleophile, such as the lone pair of electrons on an amine or alcohol.[5][6] This reaction is typically carried out under basic conditions to deprotonate the nucleophile, increasing its reactivity.[8]
Q3: Are there any specific safety precautions I should take when handling this compound?
Yes, this compound is a hazardous substance. It can cause skin and serious eye irritation.[9] It is important to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10] Avoid creating dust when handling the solid material.[10] For detailed safety information, always consult the Safety Data Sheet (SDS).[10]
Q4: Can derivatives of this compound be used to study signaling pathways?
Currently, the primary application of this compound is as a derivatizing agent for analytical quantification. There is limited evidence in the scientific literature to suggest its derivatives are commonly used as tools to directly probe biological signaling pathways.
Troubleshooting Guide
This section addresses common problems encountered during derivatization reactions with this compound.
Low or No Product Yield
Q: I am observing a very low yield of my derivatized product. What are the potential causes and how can I improve it?
Several factors can contribute to low product yield. Here's a systematic approach to troubleshooting this issue:
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Incorrect pH: The reaction is highly pH-dependent. An optimal pH is required to ensure the nucleophile (your amine or alcohol) is sufficiently deprotonated and reactive. For many amine derivatizations, a pH in the basic range is optimal.[8]
-
Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to degradation of the reactants or products. The optimal temperature should be determined empirically for each specific reaction.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Ensure you are following a validated protocol with an adequate reaction time.
-
Reagent Quality: The this compound reagent may have degraded. Ensure it is stored in a cool, dry place, tightly sealed.[11]
-
Presence of Water: Moisture can hydrolyze the derivatizing reagent, reducing its availability for the desired reaction.[12] Ensure all solvents and reagents are anhydrous, if required by the protocol.
-
Improper Stoichiometry: An insufficient amount of the derivatizing reagent will result in an incomplete reaction. A molar excess of the derivatizing agent is often recommended.[12]
Incomplete Reaction
Q: My analytical results (e.g., HPLC chromatogram) show the presence of both the starting material and the derivatized product. How can I drive the reaction to completion?
An incomplete reaction is a common issue. Consider the following to improve your reaction completeness:
-
Optimize Reaction Conditions: Revisit the key reaction parameters: pH, temperature, and reaction time. Small adjustments to these can significantly impact the reaction's completeness.
-
Increase Reagent Concentration: Adding a greater excess of this compound can help to drive the equilibrium towards the product side.[12]
-
Improve Mixing: Ensure the reaction mixture is homogenous. Inadequate mixing can lead to localized areas of low reagent concentration and incomplete reaction.[8]
Presence of Side Products
Q: I am observing unexpected peaks in my chromatogram, suggesting the formation of side products. What could be causing this?
Side product formation can complicate your analysis. Here are some potential causes:
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Reaction with Solvent or Buffer Components: If your solvent or buffer contains nucleophilic functional groups, they may compete with your analyte for the derivatizing reagent.
-
Over-derivatization: If your analyte has multiple reactive sites, it's possible for more than one derivatizing group to attach, leading to multiple products.
-
Degradation: The derivatized product may be unstable under the reaction or analysis conditions, leading to the formation of degradation products.
-
Hydrolysis of the Reagent: As mentioned, this compound can react with water. The resulting hydrolyzed product may appear as a peak in your analysis.
Poor Derivative Stability
Q: My derivatized sample seems to be degrading over time, leading to inconsistent results. How can I improve the stability of the derivative?
The stability of the derivatized product is crucial for reliable quantification. Consider these factors:
-
pH of the Final Solution: The stability of the derivative can be pH-dependent. It is often recommended to adjust the pH of the final solution to a neutral or slightly acidic range to improve stability.
-
Storage Conditions: Store your derivatized samples at low temperatures (e.g., in a refrigerator or freezer) and protected from light to minimize degradation.
-
Time Between Derivatization and Analysis: Analyze your derivatized samples as soon as possible after preparation to minimize the potential for degradation.
Experimental Protocols
Below is a generalized experimental protocol for the derivatization of a primary or secondary amine with this compound for HPLC analysis. Please note that this is a starting point, and optimization will likely be required for your specific analyte and matrix.
Table 1: Optimized Derivatization Protocol for Amines
| Parameter | Recommended Condition | Notes |
| Solvent | Acetonitrile or other aprotic solvent | Ensure the solvent is of high purity and anhydrous. |
| Buffer | Borate buffer | The pH should be optimized for the specific amine. |
| pH | 8.0 - 10.0 | A basic pH is generally required to deprotonate the amine. |
| Derivatizing Reagent Concentration | 10-50 mM | A molar excess of the reagent is recommended. |
| Analyte Concentration | Dependent on the analytical method's sensitivity | |
| Reaction Temperature | 50 - 70 °C | Optimization is crucial to balance reaction rate and potential degradation. |
| Reaction Time | 30 - 60 minutes | Monitor the reaction progress to determine the optimal time. |
| Quenching | Addition of a small amount of a primary amine (e.g., glycine) or acid | This step consumes the excess derivatizing reagent. |
Methodology:
-
Prepare a stock solution of your analyte in a suitable solvent.
-
In a reaction vial, combine the analyte solution, buffer, and the this compound solution in the chosen solvent.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at the optimized temperature for the determined amount of time.
-
After the incubation period, quench the reaction by adding a quenching solution.
-
The sample is now ready for analysis by HPLC.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. hansshodhsudha.com [hansshodhsudha.com]
- 3. welch-us.com [welch-us.com]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. C7H3ClN2O6 Benzoic Acid 4 Chloro 3 5 Dinitro, 4-Chloro-3 5-Dinitrobenzoic Acid CAS 118-97-8 [m.nitrobenzenechemical.com]
- 12. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
Technical Support Center: 4-Chloro-3,5-Dinitrobenzoic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-3,5-dinitrobenzoic acid.
Troubleshooting Guide
Researchers may encounter several common issues during the synthesis of this compound. This guide provides solutions to these problems in a question-and-answer format.
Q1: The yield of my reaction is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the dinitration of 4-chlorobenzoic acid can stem from several factors. Incomplete nitration is a primary cause, often resulting from insufficient reaction time, inadequate temperature, or a nitrating agent that is not potent enough. Conversely, side reactions, such as the formation of unwanted isomers, can also consume the starting material and reduce the yield of the desired product.
To enhance the yield, ensure that the reaction goes to completion by monitoring its progress using techniques like Thin Layer Chromatography (TLC). It is also crucial to maintain the optimal reaction temperature, as specified in the protocol, to facilitate the dinitration process effectively. Using a sufficiently strong nitrating mixture, such as a combination of fuming nitric acid and concentrated sulfuric acid, is also recommended.
Q2: My final product has a brownish or off-yellow color instead of the expected light yellow crystalline powder. What causes this discoloration and how can I purify my product?
A2: A brownish or off-yellow coloration in the final product typically indicates the presence of impurities. These can include residual nitrating agents, nitro-phenolic byproducts formed through side reactions, or degradation products. The product itself can also decompose slowly upon storage, leading to a change in color.[1]
Purification can be effectively achieved through recrystallization. A common solvent system for this purpose is a mixture of ethanol (B145695) and water. Dissolving the crude product in hot ethanol and then gradually adding hot water until the solution becomes slightly cloudy, followed by slow cooling, can yield purer, light-yellow crystals.
Q3: I am observing the formation of significant amounts of side products. What are these side products and how can I minimize their formation?
A3: The primary side products in the synthesis of this compound are typically the mononitrated intermediate, 4-chloro-3-nitrobenzoic acid, and other dinitro isomers. The formation of these isomers is governed by the directing effects of the chloro and carboxylic acid groups on the benzene (B151609) ring. While the desired product is the 3,5-dinitro isomer, small amounts of other isomers, such as 4-chloro-2,3-dinitrobenzoic acid or 4-chloro-2,5-dinitrobenzoic acid, may also be formed.
To minimize the formation of these side products, precise control over reaction conditions is paramount. Maintaining the recommended reaction temperature is critical; higher temperatures can lead to the formation of undesired isomers and over-nitration. A slow, controlled addition of the nitrating agent to the solution of 4-chlorobenzoic acid in sulfuric acid can also help to manage the reaction exotherm and improve selectivity.
| Parameter | Recommendation to Minimize Side Products |
| Temperature | Maintain strict control, avoiding excessive heat. |
| Reaction Time | Monitor for completion to avoid over-exposure to harsh conditions. |
| Nitrating Agent | Use a fresh, potent mixture and add it dropwise. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 4-chlorobenzoic acid. This is typically achieved by reacting 4-chlorobenzoic acid with a mixture of concentrated or fuming nitric acid and concentrated sulfuric acid, which serves as a catalyst.
Q2: What are the key safety precautions to consider during this synthesis?
A2: The synthesis involves the use of highly corrosive and strong oxidizing agents. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction is exothermic, so careful temperature control is necessary to prevent runaway reactions. The addition of the nitrating mixture should be done slowly and with adequate cooling.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using several analytical techniques:
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Melting Point: A sharp melting point in the expected range (typically around 159-162 °C) is a good indicator of purity.
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Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy can confirm the chemical structure of the compound.
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Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for assessing purity and identifying any residual impurities or side products.
Q4: What is a suitable solvent for recrystallizing this compound?
A4: A mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of this compound. Other polar organic solvents or their aqueous mixtures may also be suitable and can be selected based on solubility tests.
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is as follows:
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In a flask equipped with a stirrer and a dropping funnel, carefully add 4-chlorobenzoic acid to concentrated sulfuric acid while stirring and cooling in an ice bath.
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Separately, prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, ensuring the mixture remains cool.
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Add the nitrating mixture dropwise to the solution of 4-chlorobenzoic acid, maintaining a low temperature (typically below 10 °C).
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After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, monitoring the reaction progress by TLC.
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Upon completion, pour the reaction mixture onto crushed ice to precipitate the crude product.
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Filter the solid, wash it thoroughly with cold water until the washings are neutral, and then dry the product.
Purification by Recrystallization
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Dissolve the crude, dried this compound in a minimum amount of hot ethanol.
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While the solution is hot, add hot water dropwise until a persistent cloudiness is observed.
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Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.
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Dry the crystals to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 4-chloro-3,5-dinitrobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-chloro-3,5-dinitrobenzoic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the reaction.
Experimental Protocols
Two primary methods for the synthesis of this compound are outlined below. These protocols are based on established literature procedures and offer slight variations in reaction conditions.
Method 1: Nitration using Potassium Nitrate (B79036) in Sulfuric Acid
This method employs potassium nitrate as the nitrating agent in a sulfuric acid medium.
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Reactants and Molar Ratios:
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4-chlorobenzoic acid (1.0 eq)
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Potassium nitrate (5.1 eq)
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Concentrated Sulfuric Acid (d=1.835 g/mL)
-
-
Procedure:
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In a high-pressure flask, dissolve 4-chlorobenzoic acid (e.g., 20 g, 0.128 mol) in concentrated sulfuric acid (e.g., 300 mL) at 80°C.[1][2]
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Carefully add potassium nitrate (e.g., 66 g, 0.65 mol) to the solution.[1][2]
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Seal the high-pressure flask and heat the reaction mixture to 125°C for 2 hours.[1][2]
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After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture onto ice to precipitate the product.
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Filter the solid product and wash with water until the filtrate is no longer acidic.
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Dry the product to obtain this compound. The reported yield is approximately 89%.[1][2]
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Method 2: Nitration using Fuming Nitric Acid in Sulfuric Acid
This protocol utilizes a mixture of fuming nitric acid and sulfuric acid for the nitration process.
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Reactants and Molar Ratios:
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4-chlorobenzoic acid
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Fuming Nitric Acid
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20% Fuming Sulfuric Acid
-
-
Procedure:
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To a 250 mL flask equipped with a stirrer, thermometer, and reflux condenser, add 20 mL of 20% fuming sulfuric acid.[3]
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Cool the fuming sulfuric acid to approximately 15°C and slowly add 18 mL of fuming nitric acid.[3]
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Gradually add 5 g of 4-chlorobenzoic acid to the mixture.[3]
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Heat the reaction solution to 90-95°C and maintain this temperature for 4 hours.[3]
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After the reaction, cool the solution to room temperature.[3]
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Pour the cooled solution into crushed ice and allow it to stand for a period to ensure complete precipitation.[3]
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Filter the resulting light yellow solid.[3]
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Wash the filter cake with deionized water until it is no longer acidic.[3]
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Dry the product to yield approximately 6.82 g (87.2%) of this compound.[3]
-
Data Presentation: Comparison of Reaction Conditions
| Parameter | Method 1 | Method 2 |
| Starting Material | 4-chlorobenzoic acid | 4-chlorobenzoic acid |
| Nitrating Agent | Potassium Nitrate (KNO₃) | Fuming Nitric Acid |
| Acid Medium | Concentrated Sulfuric Acid | 20% Fuming Sulfuric Acid |
| Reaction Temperature | 125°C | 95°C |
| Reaction Time | 2 hours | 4 hours |
| Reported Yield | 89% | 87.2% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Loss of product during workup. - Suboptimal reaction temperature. | - Increase reaction time or temperature within the recommended range. - Ensure complete precipitation by pouring the reaction mixture into a sufficient amount of ice. - Carefully monitor and control the reaction temperature. |
| Product is an Oil or Fails to Solidify | - Presence of impurities, such as mono-nitrated byproducts or residual acids. | - Ensure thorough washing of the crude product with cold water to remove residual acids. - Purify the product by recrystallization from an ethanol/water mixture.[4] |
| Dark Brown or Black Reaction Mixture | - Oxidation of the aromatic ring or side reactions due to excessively high temperatures or prolonged reaction times. | - Strictly control the reaction temperature and avoid overheating. - Monitor the reaction progress using TLC to avoid unnecessarily long reaction times. |
| Formation of Isomeric Impurities | - The directing effects of the chloro and carboxylic acid groups can lead to the formation of other isomers. | - Maintain the recommended reaction temperature to favor the formation of the desired 3,5-dinitro isomer. - Purify the product via recrystallization to separate isomers. |
| Product Decomposes During Storage | - The product can slowly decompose over time, indicated by a color change from yellow to brownish.[4] | - Store the purified this compound in a cool, dark, and dry place. - For long-term storage, consider storing under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in this reaction?
A1: Concentrated sulfuric acid serves two main purposes. Firstly, it acts as a solvent for the reactants. Secondly, and more importantly, it protonates nitric acid (or the nitrate salt) to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Q2: Why is it crucial to control the temperature during the addition of reactants and throughout the reaction?
A2: Nitration reactions are highly exothermic.[5] Poor temperature control can lead to an uncontrolled increase in the reaction rate, resulting in the formation of unwanted byproducts, including over-nitrated products and oxidation products. In severe cases, it can lead to a runaway reaction, posing a significant safety hazard.[6]
Q3: What safety precautions should be taken when performing this synthesis?
A3: This reaction involves the use of highly corrosive and strong oxidizing agents.[7][8][9] It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[7] An emergency eyewash and safety shower should be readily accessible.[7] Care should be taken during the quenching step, as the addition of the acidic reaction mixture to ice and water is also exothermic.
Q4: How can I purify the crude this compound?
A4: The most common method for purification is recrystallization. Literature suggests that recrystallization from a mixture of ethyl alcohol and water is effective for obtaining a product with a sharp melting point (159-162°C).[4]
Q5: What are some of the common byproducts in this reaction?
A5: Common byproducts can include mono-nitrated species such as 4-chloro-3-nitrobenzoic acid, as well as other isomers. Over-nitration is less common for this deactivated ring system but can occur under harsh conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of electrophilic aromatic substitution for the nitration of 4-chlorobenzoic acid.
References
- 1. This compound | 118-97-8 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. vapourtec.com [vapourtec.com]
- 7. youtube.com [youtube.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. ehs.com [ehs.com]
Technical Support Center: 4-Chloro-3,5-dinitrobenzoic Acid (CDNBA) - Stability and Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-chloro-3,5-dinitrobenzoic acid (CDNBA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CDNBA) is a chlorinated nitroaromatic compound.[1] It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[2][3]
Q2: What are the key stability concerns for CDNBA during storage?
A2: this compound is a yellow solid at room temperature that can slowly decompose during storage.[2][3] This degradation is often indicated by a color change from yellow to brownish and a change in its melting point.[2][3] For optimal stability, it should be stored in a cool, dry place.
Q3: What are the main degradation pathways for CDNBA in experimental settings?
A3: The primary degradation pathways for CDNBA that have been investigated include:
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Photodegradation: Primarily through advanced oxidation processes (AOPs) like UV/H₂O₂ treatment, which involves the generation of highly reactive hydroxyl radicals.[1]
-
Microbial Degradation: Certain microorganisms can facilitate the dehalogenation and degradation of CDNBA.[1]
-
Chemical Degradation: Nucleophilic aromatic substitution, particularly in alkaline conditions, can lead to the displacement of the chlorine atom.[4]
Q4: What are the common degradation products of CDNBA?
A4: Depending on the degradation pathway, common byproducts include inorganic ions such as chloride and nitrate.[2] Organic intermediates can include oxalic acid, formic acid, and various phenolic derivatives.[2] In some microbial degradation processes, α-hydroxymuconic semialdehyde has been identified as a product.[1]
Troubleshooting Guides
Photodegradation Experiments (e.g., UV/H₂O₂)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Slow or incomplete degradation of CDNBA. | 1. Suboptimal H₂O₂ concentration. 2. Incorrect pH of the solution. 3. Insufficient UV lamp intensity or incorrect wavelength. 4. Presence of radical scavengers in the sample matrix. | 1. Optimize the H₂O₂ concentration. The optimal ratio of H₂O₂ to CDNBA is crucial for maximizing the generation of hydroxyl radicals. 2. Adjust the pH. The efficiency of AOPs can be pH-dependent. 3. Ensure the UV lamp is functioning correctly and emitting at the appropriate wavelength for H₂O₂ photolysis (e.g., UV-C). 4. Purify the sample if possible, or account for the matrix effects in your analysis. |
| Formation of unexpected or highly toxic byproducts. | 1. Incomplete mineralization. 2. Complex reaction pathways leading to the formation of stable, cytotoxic intermediates. | 1. Increase the reaction time or the intensity of the UV irradiation to promote complete mineralization to CO₂, H₂O, and inorganic ions. 2. Monitor the reaction progress by analyzing for intermediate products using techniques like HPLC-MS. Consider adjusting reaction conditions to favor complete degradation. Irradiation of CDNBA solutions has been shown to increase toxicity, suggesting the formation of more cytotoxic intermediates.[4] |
| Inconsistent results between experimental runs. | 1. Fluctuations in lamp output. 2. Inconsistent initial concentrations of CDNBA or H₂O₂. 3. Temperature variations. | 1. Allow the UV lamp to warm up and stabilize before starting the experiment. Monitor lamp output if possible. 2. Prepare fresh solutions for each experiment and accurately measure concentrations. 3. Use a temperature-controlled reaction vessel. |
Microbial Degradation Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No observable degradation of CDNBA. | 1. The selected microbial strain is incapable of metabolizing CDNBA. 2. Inappropriate culture conditions (pH, temperature, aeration). 3. CDNBA concentration is toxic to the microorganisms. 4. Absence of necessary co-substrates. | 1. Screen different microbial strains or consortia known to degrade chlorinated or nitroaromatic compounds. 2. Optimize culture conditions to match the requirements of the specific microbial strain. 3. Start with a lower concentration of CDNBA and gradually increase it as the culture adapts. 4. Some microbial degradation pathways require a co-substrate to initiate the process. For instance, dehalogenation of CDNBA in lake water has been observed in the presence of acetate (B1210297) in the dark.[1] |
| Accumulation of an intermediate product. | 1. A specific enzyme in the degradation pathway is slow or inhibited. 2. The intermediate is toxic to the microorganisms at higher concentrations. | 1. Identify the accumulating intermediate using analytical techniques. This can provide insights into the metabolic bottleneck. 2. Attempt to isolate or identify the enzymes involved in the pathway to understand their kinetics. |
| Chloride release is detected, but the aromatic ring is not degraded. | 1. The microorganisms only possess dehalogenase activity. | 1. This suggests a hydrolytic dehalogenation step is occurring. Subsequent degradation of the aromatic ring may require different enzymes or a microbial consortium. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₃ClN₂O₆ | [5] |
| Molecular Weight | 246.56 g/mol | [5] |
| Melting Point | 159-162 °C | |
| Solubility in Water (at 25 °C) | ~2.5 g/L | [2][3] |
| Acid Dissociation Constant (Ka at 25 °C) | 2.26 x 10⁻³ - 2.36 x 10⁻³ | [4] |
| Enthalpy of Solution | 23.2 ± 2.5 kJ/mol | [4] |
Table 2: Kinetic Data for Degradation of this compound
| Degradation Method | Parameter | Value | Conditions | Reference |
| Nucleophilic Substitution | Bimolecular rate constant (with OH⁻) | 5.92 M⁻¹s⁻¹ | Room temperature, 0.1 M ionic strength | [4] |
| Nucleophilic Substitution | Activation Energy | 70.7 ± 3.4 kJ/mol | - | [4] |
Experimental Protocols
Protocol 1: Photodegradation of CDNBA using UV/H₂O₂
Objective: To determine the degradation kinetics of CDNBA under UV-C irradiation in the presence of hydrogen peroxide.
Materials:
-
This compound (CDNBA)
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
Ultrapure water
-
Sulfuric acid (for pH adjustment)
-
UV-C lamp (e.g., low or medium pressure mercury arc)
-
Quartz reaction vessel
-
Magnetic stirrer
-
Spectrophotometer or HPLC for analysis
Procedure:
-
Solution Preparation: Prepare a stock solution of CDNBA in ultrapure water. From the stock solution, prepare the desired experimental concentration of CDNBA.
-
pH Adjustment: Adjust the pH of the CDNBA solution to the desired value using sulfuric acid.
-
H₂O₂ Addition: Add the calculated volume of H₂O₂ stock solution to the CDNBA solution to achieve the desired H₂O₂ concentration. The optimal concentration should be determined experimentally.
-
Irradiation: Place the reaction vessel under the UV-C lamp and begin irradiation while continuously stirring the solution.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Analysis: Immediately quench the reaction in the aliquots (e.g., by adding a catalase to remove residual H₂O₂) and analyze the concentration of CDNBA using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the concentration of CDNBA as a function of time to determine the degradation kinetics.
Protocol 2: Microbial Degradation of CDNBA
Objective: To assess the ability of a microbial culture to degrade CDNBA.
Materials:
-
CDNBA
-
Microbial culture (e.g., isolated from a contaminated site or a known dehalogenating strain)
-
Minimal salts medium (MSM)
-
Co-substrate (e.g., acetate, if required)
-
Incubator shaker
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC, Ion Chromatography)
Procedure:
-
Culture Preparation: Grow the microbial culture in a suitable growth medium to a desired cell density (e.g., mid-exponential phase).
-
Inoculation: Harvest the cells by centrifugation and wash with sterile MSM to remove residual growth medium. Resuspend the cells in fresh MSM.
-
Experimental Setup: In sterile flasks, add the MSM, the washed microbial inoculum, and CDNBA to the desired final concentration. If a co-substrate is being tested, add it to the respective flasks. Include a control flask with CDNBA but no inoculum, and a control with inoculum but no CDNBA.
-
Incubation: Incubate the flasks in a shaker at the optimal temperature and agitation speed for the microbial culture.
-
Sampling: Aseptically withdraw samples at regular time intervals.
-
Analysis:
-
Monitor the concentration of CDNBA over time using HPLC.
-
Measure the release of chloride ions using ion chromatography to confirm dehalogenation.
-
Identify potential metabolites using techniques like HPLC-MS.
-
-
Data Analysis: Plot the degradation of CDNBA and the formation of products over time.
Degradation Pathways and Experimental Workflows
Caption: Proposed photodegradation pathway of CDNBA via advanced oxidation.
Caption: Plausible microbial degradation pathway for CDNBA.
Caption: General experimental workflow for studying CDNBA degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Physicochemical and toxicological studies on this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming common experimental errors when using 4-chloro-3,5-dinitrobenzoic acid
Welcome to the technical support center for 4-chloro-3,5-dinitrobenzoic acid (CDNBA). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to ensure the successful use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile intermediate in organic synthesis.[1] It is commonly used in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the formulation of agrochemicals like herbicides and fungicides.[2] Additionally, it serves as a reagent in the assay of glutathione (B108866) S-transferases and in analytical methods such as chromatography.[1][2]
Q2: What are the key safety precautions to take when handling this compound?
A2: this compound is an irritant that can cause skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[3][4][5] Therefore, it is crucial to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[6][7] Avoid creating dust and direct contact with skin, eyes, and clothing.[6][7]
Q3: How should this compound be properly stored?
A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[6] The recommended storage temperature is often at room temperature, though for powders, -20°C may also be suggested.[2][6] It is incompatible with strong oxidizing agents.[7] The compound can slowly decompose over time, indicated by a color change from yellow to brownish, so it is important to monitor its condition.
Q4: What is the solubility profile of this compound?
A4: This compound has limited solubility in water (approximately 2.5 g/L at 25°C) but is generally soluble in organic solvents like ethanol (B145695) and acetone.[1][8] Its solubility in aqueous solutions is pH-dependent and can be increased at a lower pH where it exists in its protonated form.[1] Temperature also affects solubility, with a slight increase at higher temperatures.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility in Reaction Mixture | The solvent is not appropriate for the compound's polarity. The pH of the aqueous solution is too high. The temperature is too low. | Use a more suitable organic solvent like ethanol or acetone.[1] For aqueous reactions, adjust the pH to a lower value to increase the solubility of the acidic form.[1] Gently warm the reaction mixture, as solubility tends to increase with temperature.[1] |
| Incomplete Reaction or Low Yield | The compound may have degraded during storage. The reaction conditions (temperature, time) are not optimal. The presence of incompatible substances, such as strong oxidizing agents. | Use freshly purified this compound. Purification can be achieved by recrystallization from an ethanol/water mixture.[9] Optimize reaction parameters such as temperature and reaction time. Ensure all reagents and solvents are free from incompatible impurities.[7] |
| Unexpected Side Products | Nucleophilic substitution of the chlorine atom or nitro groups. The compound is not stable under the reaction conditions. | The chloro and nitro groups can affect the reactivity of the benzene (B151609) ring.[1] Consider the possibility of nucleophilic attack on the aromatic ring, especially in the presence of strong nucleophiles. Under alkaline conditions, irreversible changes can occur. Monitor the reaction closely using techniques like TLC or HPLC. |
| Difficulty in Product Purification | The product has similar solubility to the starting material or byproducts. The crude product is contaminated with unreacted starting material. | Utilize different purification techniques. Recrystallization from solvents like ethanol/water or benzene is often effective for the starting material and may work for derivatives.[9] Column chromatography may be necessary to separate compounds with similar polarities. |
| Inconsistent Analytical Results | The compound has degraded. Inconsistent sample preparation. | Use a fresh, purified sample for analysis. Ensure consistent and appropriate sample preparation, especially concerning the solvent used for dissolution. Given its limited water solubility, organic solvents are often preferred for analytical techniques.[1] |
Quantitative Data
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₃ClN₂O₆ | [3][7] |
| Molecular Weight | 246.56 g/mol | [3][7] |
| Appearance | Light yellow to yellow crystalline powder/solid | [2][4][7] |
| Melting Point | 159-164 °C | [2][4][7] |
| pKa | 2.36 x 10⁻³ | [10] |
| Water Solubility | ~2.5 g/L at 25°C |
Solubility in Different Solvents
| Solvent | Solubility | Source |
| Water | Limited | [1][8] |
| Ethanol | Soluble | [1][8] |
| Acetone | Soluble | [1] |
| Methanol | Soluble | [8] |
| Ether | Soluble | [8] |
Experimental Protocols
Synthesis of this compound from 4-Chlorobenzoic Acid
This protocol is based on a literature procedure for the nitration of 4-chlorobenzoic acid.[11]
Materials:
-
4-chlorobenzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Stirring apparatus
-
Thermometer
-
Reflux condenser
-
Heating mantle or oil bath
-
Beaker
-
Buchner funnel and filter flask
Procedure:
-
In a round-bottom flask equipped with a stirrer, thermometer, and reflux condenser, dissolve 4-chlorobenzoic acid in concentrated sulfuric acid.
-
Slowly add fuming nitric acid to the mixture while maintaining the temperature between 70°C and 90°C with external cooling. Caution: This reaction is exothermic and produces toxic fumes. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, heat the reaction mixture on a steam bath for several hours.
-
Allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture over a mixture of ice and water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
-
Dry the purified crystals to obtain this compound.
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% (118-97-8) - this compound, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 5. employees.delta.edu [employees.delta.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. sdichem.com [sdichem.com]
- 9. This compound | 118-97-8 [chemicalbook.com]
- 10. Physicochemical and toxicological studies on this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
Technical Support Center: Enhancing the Solubility of 4-chloro-3,5-dinitrobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 4-chloro-3,5-dinitrobenzoic acid (CDNBA).
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a yellow crystalline solid that is slightly soluble in water.[1] Its solubility in water is approximately 2.5 g/L at 25°C.[1] Due to its aromatic structure, it is generally more soluble in organic solvents such as ethanol (B145695) and acetone.[2] The solubility of this compound is also influenced by temperature and pH.[2]
Q2: How does pH affect the solubility of this compound?
A2: As a carboxylic acid, the solubility of this compound is pH-dependent. In aqueous solutions, it can exist in its protonated (less soluble) form or as its more soluble carboxylate salt. The acid dissociation constant (pKa) for this compound is approximately 2.6.[3][4] At a pH below its pKa, the compound will be predominantly in its less soluble, protonated form. By increasing the pH to a value above the pKa, the equilibrium will shift towards the more soluble ionized (carboxylate) form, thus increasing its solubility in aqueous media.
Q3: What are the most common techniques to increase the solubility of this compound?
A3: Common techniques to enhance the solubility of poorly soluble drugs and compounds like this compound include:
-
pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid group and form a more soluble salt.
-
Co-solvency: Using a mixture of a primary solvent (in which the compound is poorly soluble, e.g., water) and a miscible co-solvent (in which the compound is highly soluble, e.g., ethanol, acetone, or DMSO).
-
Salt Formation: Reacting the acidic compound with a base to form a stable salt with improved solubility.
-
Co-crystallization: Combining the compound with a pharmaceutically acceptable co-former to create a new crystalline solid with different, and often improved, physicochemical properties, including solubility.
-
Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic compound and increase its apparent solubility in aqueous solutions.[5][6][7]
Q4: Are there any safety precautions I should be aware of when working with this compound?
A4: Yes, this compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General precautions include avoiding contact with skin and eyes, preventing dust formation and inhalation, and using appropriate personal protective equipment (PPE).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: The compound is not dissolving in my aqueous buffer.
-
Possible Cause: The pH of your buffer is likely below the pKa of the compound, leading to low solubility.
-
Solution:
-
Measure the pH of your buffer.
-
If the pH is below 4, consider adjusting it upwards.
-
Gradually add a dilute solution of a suitable base (e.g., 0.1 M NaOH) while monitoring the pH. As the pH increases above the pKa (around 2.6), the solubility should improve significantly.
-
Be mindful that the final pH must be compatible with your experimental system (e.g., cell culture, enzymatic assay).
-
Issue 2: My compound precipitates out of solution when I dilute my organic stock solution into an aqueous medium.
-
Possible Cause: This "crashing out" is common when the concentration of the organic co-solvent is not high enough in the final aqueous solution to maintain the solubility of the compound.
-
Solution:
-
Reduce the final concentration: The simplest approach is to lower the final concentration of the compound in the aqueous medium.
-
Increase the co-solvent concentration: If your experimental system allows, increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution.
-
Use a solubilizing agent: Add a surfactant (e.g., Tween 80, Polysorbate 80) or a cyclodextrin (B1172386) to the aqueous medium before adding your compound's stock solution. These agents can help to keep the compound in solution.
-
Issue 3: I am observing inconsistent results in my biological assays.
-
Possible Cause: Poor solubility can lead to an inaccurate concentration of the compound in your assay, as it may be precipitating or forming aggregates.
-
Solution:
-
Confirm solubility under assay conditions: Before conducting your assay, visually inspect your final solution for any signs of precipitation.
-
Filter your solutions: After preparation, filter your solutions through a 0.22 µm filter to remove any undissolved particles or aggregates.
-
Re-evaluate your solubilization strategy: You may need to try a different co-solvent, adjust the pH, or incorporate a surfactant to ensure the compound remains fully dissolved throughout your experiment.
-
Data Presentation
Due to the limited availability of published quantitative solubility data for this compound, a comprehensive table is not feasible. However, the following table summarizes the available data and provides qualitative solubility information.
| Solvent System | Temperature (°C) | Solubility |
| Water | 25 | ~ 2.5 g/L |
| Ethanol | Room Temperature | Soluble |
| Acetone | Room Temperature | Soluble |
| Ethanol/Water Mixtures | Room Temperature | Soluble |
Experimental Protocols
The following are model protocols that can be adapted for enhancing the solubility of this compound. Researchers should optimize these protocols for their specific needs.
1. Solubility Enhancement by pH Adjustment
-
Objective: To prepare an aqueous solution of this compound by increasing the pH.
-
Materials:
-
This compound
-
Deionized water or desired buffer
-
0.1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
-
-
Methodology:
-
Weigh the desired amount of this compound and add it to a beaker containing the desired volume of water or buffer to create a suspension.
-
Place the beaker on a stir plate and begin stirring.
-
While stirring, slowly add the 0.1 M NaOH solution dropwise.
-
Monitor the pH of the suspension continuously with a calibrated pH meter.
-
Continue adding the base until the solid material completely dissolves. The pH of the solution should be at least 1.5 to 2 units above the compound's pKa (~2.6) to ensure complete ionization.
-
Once dissolved, make any final minor pH adjustments using dilute acid or base to reach the target pH for your experiment.
-
Filter the final solution through a 0.22 µm filter to remove any particulates.
-
2. Solubility Enhancement by Co-solvency
-
Objective: To prepare a solution of this compound using a water-miscible organic co-solvent.
-
Materials:
-
This compound
-
Primary solvent (e.g., water, buffer)
-
Co-solvent (e.g., ethanol, acetone, DMSO)
-
Volumetric flasks
-
-
Methodology:
-
Determine the maximum tolerable concentration of the co-solvent in your final application.
-
Prepare a concentrated stock solution of this compound in the pure co-solvent (e.g., 10 mg/mL in DMSO).
-
To prepare the final solution, first add the required volume of the primary solvent to a volumetric flask.
-
While vortexing or stirring the primary solvent, slowly add the required volume of the concentrated stock solution.
-
Continue to mix until a clear solution is obtained.
-
Note: It is crucial to add the stock solution to the primary solvent and not the other way around to avoid precipitation.
-
3. Solubility Enhancement by Co-crystallization (Screening Protocol)
-
Objective: To screen for potential co-formers that can form co-crystals with this compound and thereby enhance its solubility.
-
Materials:
-
This compound
-
A selection of pharmaceutically acceptable co-formers (e.g., nicotinamide, isonicotinamide, caffeine, urea, or other carboxylic acids like adipic acid or succinic acid).
-
Solvents for crystallization (e.g., ethanol, acetone, ethyl acetate).
-
Grinding equipment (mortar and pestle or ball mill).
-
Vials for crystallization.
-
-
Methodology (Liquid-Assisted Grinding):
-
Combine this compound and a selected co-former in a 1:1 molar ratio in a mortar or milling vessel.
-
Add a few drops of a solvent (e.g., ethanol) to moisten the mixture.
-
Grind the mixture for a specified period (e.g., 30-60 minutes).
-
Analyze the resulting solid using techniques such as Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to determine if a new crystalline phase (a co-crystal) has formed.
-
If a new co-crystal is identified, its solubility can be determined and compared to that of the parent compound.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Experimental workflow for co-crystal screening.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Physicochemical and toxicological studies on this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpharmtech.com [asianpharmtech.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Resolving HPLC Peak Tailing of 4-Chloro-3,5-Dinitrobenzoic Acid Derivatives
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to 4-chloro-3,5-dinitrobenzoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic challenges, with a focus on achieving optimal peak symmetry.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and how is it identified?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, exhibiting a drawn-out or sloping tail on the right side. In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 often indicates peak tailing, though acceptability can depend on the specific assay requirements. This distortion can negatively impact the accuracy of peak integration, reduce the resolution between closely eluting peaks, and lead to poor reproducibility.
Q2: What are the primary causes of peak tailing for acidic compounds like this compound derivatives?
A2: The leading cause of peak tailing is the presence of more than one retention mechanism for the analyte. For acidic compounds such as this compound derivatives, this often involves undesirable secondary interactions with the stationary phase. Key causes include:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with acidic analytes, leading to tailing.
-
Mobile Phase pH Near Analyte pKa: When the mobile phase pH is close to the pKa of the acidic analyte, both ionized and un-ionized forms of the molecule exist, which can result in broadened and tailing peaks. The pKa of this compound is approximately 2.3.
-
Inadequate Buffer Concentration: Insufficient buffer strength in the mobile phase can fail to maintain a consistent pH at the column head, exacerbating peak tailing.
-
Column Issues: Degradation of the column, the formation of voids in the packing material, or a partially blocked inlet frit can all contribute to poor peak shape.
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion.
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or wide-diameter tubing, can increase dead volume and contribute to peak broadening and tailing.
Q3: How does the mobile phase pH specifically affect the peak shape of this compound derivatives?
A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds. For an acidic compound like this compound (pKa ≈ 2.3), the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below its pKa. At a pH well below 2.3, the carboxylic acid group will be predominantly in its neutral, un-ionized form. This minimizes secondary interactions with the stationary phase and promotes a single, well-defined retention mechanism, resulting in a more symmetrical peak. Conversely, if the pH is near the pKa, a mixture of the ionized (more polar) and un-ionized (less polar) forms will exist, leading to peak tailing or splitting.
Q4: Can the choice of HPLC column impact peak tailing for these acidic derivatives?
A4: Absolutely. The choice of column is critical. Modern HPLC columns, often referred to as Type B, are made from high-purity silica (B1680970) with a lower content of acidic silanol groups and trace metals, which significantly reduces the potential for secondary interactions. Columns that are "end-capped" have their residual silanol groups chemically deactivated, further improving peak shape for polar and ionizable compounds. For acidic analytes, a well-maintained, high-purity C18 or C8 column is often a suitable choice.
Q5: How does the sample injection solvent affect peak shape?
A5: The composition of the solvent used to dissolve the sample can have a significant impact on peak shape. If the injection solvent is much stronger than the mobile phase (e.g., dissolving the sample in 100% acetonitrile (B52724) when the mobile phase is 30% acetonitrile), it can cause the analyte to move through the top of the column too quickly, leading to band broadening and a distorted peak.[1][2] It is always recommended to dissolve the sample in the initial mobile phase composition whenever possible. If a stronger solvent is necessary for solubility, the injection volume should be kept to a minimum.
Troubleshooting Guides
Systematic Approach to Resolving Peak Tailing
If you are observing peak tailing for this compound derivatives, follow this systematic troubleshooting guide. It is recommended to change only one parameter at a time to accurately identify the source of the problem.
Step 1: Initial Assessment and Diagnosis
-
Observe the chromatogram: Are all peaks tailing, or only the peak for the acidic analyte?
-
If all peaks are tailing, the issue is likely systemic (e.g., extra-column volume, column void, or a problem with the mobile phase preparation).
-
If only the acidic analyte peak is tailing, the problem is likely related to specific chemical interactions between the analyte and the stationary phase or mobile phase.
-
-
Review your method parameters: Compare your current method parameters (mobile phase pH, buffer concentration, column type, sample solvent) against recommended practices for acidic compounds.
Step 2: Mobile Phase Optimization
-
pH Adjustment:
-
Action: Prepare a mobile phase with a pH at least 1.5 units below the pKa of your analyte (pKa of this compound is ~2.3). Aim for a mobile phase pH of around 1.0.
-
Rationale: To ensure the analyte is in its un-ionized form, minimizing secondary interactions.
-
-
Buffer Concentration:
-
Action: If using a buffer, ensure its concentration is sufficient, typically between 20-50 mM.
-
Rationale: To maintain a stable pH and mask residual silanol activity.
-
-
Organic Modifier:
-
Action: Evaluate the type and percentage of the organic modifier (e.g., acetonitrile vs. methanol). Sometimes, changing the organic solvent can alter selectivity and improve peak shape.
-
Rationale: Different organic modifiers can influence the interaction between the analyte and the stationary phase.
-
Step 3: Column Evaluation and Maintenance
-
Column Flushing:
-
Action: Flush the column with a strong solvent to remove any strongly retained contaminants.
-
Rationale: Contaminants on the column can act as active sites for secondary interactions.
-
-
Column Replacement:
-
Action: If the column is old or has been subjected to harsh conditions, replace it with a new, high-purity, end-capped column.
-
Rationale: Column performance degrades over time, leading to poor peak shapes.
-
Step 4: Sample and Injection Parameters
-
Sample Solvent:
-
Action: Dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent and minimize the injection volume.
-
Rationale: To prevent peak distortion caused by a strong sample solvent.
-
-
Sample Concentration:
-
Action: Dilute your sample to check for mass overload.
-
Rationale: Injecting too much sample can saturate the stationary phase and cause peak tailing.
-
Step 5: Instrument Check
-
Extra-Column Volume:
-
Action: Inspect the tubing between the injector, column, and detector. Use tubing with the narrowest possible internal diameter and the shortest possible length.
-
Rationale: To minimize dead volume, which contributes to band broadening.
-
Data Presentation
The following table provides an illustrative example of how the mobile phase pH can affect the peak asymmetry factor for an acidic compound like this compound (pKa ≈ 2.3).
| Mobile Phase pH | Expected Analyte State | Expected Peak Asymmetry Factor (As) | Comments |
| 3.0 | Mixture of ionized and un-ionized | > 1.8 | Significant tailing is expected as the pH is above the pKa. |
| 2.5 | Mostly un-ionized with some ionized | 1.4 - 1.7 | Peak shape should improve, but some tailing may persist. |
| 2.0 | Predominantly un-ionized | 1.1 - 1.3 | Good peak symmetry is expected. |
| 1.5 | Fully un-ionized | < 1.2 | Optimal peak shape is anticipated. |
Note: This table is for illustrative purposes to demonstrate the expected trend based on chromatographic principles. Actual values may vary depending on the specific column, instrument, and other experimental conditions.
Experimental Protocols
Protocol 1: Baseline HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (pH ≈ 2.1)
-
B: Acetonitrile
-
-
Gradient Program:
-
0-1 min: 30% B
-
1-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12-13 min: 70% to 30% B
-
13-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase (70:30 Water with 0.1% Phosphoric Acid: Acetonitrile).
Protocol 2: Troubleshooting Peak Tailing by Mobile Phase pH Optimization
This protocol outlines a systematic approach to optimizing the mobile phase pH to improve peak shape.
-
Prepare a series of aqueous mobile phase components (Solvent A) with varying pH:
-
A1: 0.1% Trifluoroacetic Acid in Water (pH ≈ 2.0)
-
A2: 0.1% Phosphoric Acid in Water (pH ≈ 2.1)
-
A3: 0.1% Formic Acid in Water (pH ≈ 2.7)
-
-
Prepare the organic mobile phase component (Solvent B):
-
B: Acetonitrile
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the first mobile phase composition (e.g., using A1 and B with the gradient from Protocol 1).
-
Inject a standard solution of your this compound derivative.
-
Record the chromatogram and calculate the tailing factor for the peak of interest.
-
-
Iterative Testing:
-
Repeat step 3 for each of the prepared aqueous mobile phases (A2 and A3), ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.
-
-
Data Analysis:
-
Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak.
-
Visualizations
The following diagrams illustrate the troubleshooting workflow and the chemical principles behind peak tailing for acidic compounds.
Caption: A logical workflow for troubleshooting peak tailing.
References
Technical Support Center: Reactions with 4-Chloro-3,5-dinitrobenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chloro-3,5-dinitrobenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this highly reactive compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a pale yellow crystalline solid. It is generally soluble in organic solvents such as ethanol (B145695) and acetone (B3395972) due to its hydrophobic aromatic structure. However, it has limited solubility in water. Its solubility can be influenced by temperature and pH. An increase in temperature may slightly increase solubility. At lower pH, its solubility may increase as it exists in its protonated form.[1]
Q2: Which solvents are recommended for nucleophilic aromatic substitution (SNAr) reactions with this compound?
Polar aprotic solvents are generally recommended for SNAr reactions as they can accelerate the reaction rate. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are often effective choices. Protic solvents can solvate the nucleophile, which may reduce its reactivity.
Q3: Can I perform esterification of this compound under standard Fischer esterification conditions?
Yes, Fischer esterification is a viable method. However, due to the presence of two strong electron-withdrawing nitro groups, the carboxylic acid group is highly deactivated. This may necessitate more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of a stronger acid catalyst, compared to the esterification of simple benzoic acids.
Q4: Are there greener or alternative solvent options for reactions with this compound?
Yes, research into greener alternatives to traditional dipolar aprotic solvents is ongoing. For amidation reactions, for example, studies have explored the use of more environmentally friendly solvents like Cyrene™ (a bio-based alternative to DMF and NMP) or even aqueous media with appropriate coupling agents. Solvent-free conditions, particularly for esterification reactions using solid acid catalysts or microwave assistance, also present a greener alternative.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (e.g., Amidation)
Issue: Low or no conversion of this compound.
| Possible Cause | Recommendation |
| Insufficiently activated nucleophile | If using a neutral nucleophile like an amine, the addition of a non-nucleophilic base (e.g., K₂CO₃, triethylamine) is often required to generate the more reactive conjugate base. |
| Poor solvent choice | Ensure a suitable polar aprotic solvent (e.g., THF, DMF, DMSO) is used. These solvents effectively solvate the counter-ion of the nucleophile, increasing its nucleophilicity. Avoid protic solvents which can hydrogen-bond with the nucleophile and reduce its reactivity. |
| Low reaction temperature | Due to the high activation energy of SNAr reactions, heating is often necessary. Gradually increase the reaction temperature and monitor for product formation and potential decomposition. |
| Steric hindrance | If either the nucleophile or the substrate is sterically bulky, the reaction rate can be significantly reduced. Consider using a less hindered nucleophile if possible, or increase the reaction temperature and time. |
Issue: Formation of multiple products or dark coloration of the reaction mixture.
| Possible Cause | Recommendation |
| Decomposition of starting material or product | This compound is a highly activated system. At elevated temperatures, decomposition can occur. Try running the reaction at a lower temperature for a longer duration. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive to oxidation. |
| Side reactions with the carboxylic acid group | The nucleophile may react with the carboxylic acid to form an amide or other derivatives. If the desired reaction is at the chloro-position, consider protecting the carboxylic acid group (e.g., as an ester) prior to the substitution reaction. |
| Reaction with the solvent | Some solvents, like DMF, can decompose at high temperatures or in the presence of strong bases, leading to side products. If this is suspected, switch to a more stable solvent like DMSO or sulfolane. |
Esterification
Issue: Low yield of the desired ester.
| Possible Cause | Recommendation |
| Incomplete reaction | As this compound is sterically hindered and electronically deactivated for esterification, longer reaction times and/or higher temperatures may be required. Monitor the reaction by TLC or GC to determine the optimal reaction time. |
| Equilibrium limitations (Fischer esterification) | To drive the equilibrium towards the product, use a large excess of the alcohol or remove water as it is formed (e.g., using a Dean-Stark apparatus). |
| Steric hindrance from the alcohol | If using a bulky alcohol, consider converting the carboxylic acid to the more reactive acid chloride first, followed by reaction with the alcohol in the presence of a base like pyridine. |
| Presence of water | Ensure all reagents and glassware are dry, as water will shift the equilibrium of Fischer esterification back towards the starting materials. |
Data Presentation
Solvent Effects on Nucleophilic Aromatic Substitution
| Solvent | General Effect on SNAr Rate | Rationale |
| DMSO, DMF, NMP | High | Excellent at solvating cations, leaving the anionic nucleophile more "naked" and reactive. |
| Acetonitrile | Moderate to High | A polar aprotic solvent that can be a good alternative to DMF or DMSO. |
| THF | Moderate | Less polar than DMF or DMSO, but still a viable option, particularly when solubility of reactants is good. |
| Acetone | Moderate | A less commonly used polar aprotic solvent for SNAr, but can be effective. |
| Toluene, Benzene | Low | Nonpolar solvents that do not effectively solvate ions, leading to slow reaction rates. |
| Methanol (B129727), Ethanol | Low | Protic solvents that form strong hydrogen bonds with anionic nucleophiles, reducing their reactivity. |
Experimental Protocols
Protocol 1: Amidation of this compound with Ammonia (B1221849)
This protocol describes the synthesis of 4-amino-3,5-dinitrobenzoic acid.
Materials:
-
This compound
-
Methanol
-
Aqueous ammonia (24%)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (e.g., 20 g, 81 mmol) in methanol (100 mL).[2]
-
Gradually add aqueous 24% ammonia (120 mL) to the solution.[2]
-
Stir the reaction mixture at room temperature for 2.5 hours.[2]
-
Reflux the mixture for 3 hours.[2]
-
Allow the reaction to stand at room temperature for approximately 14 hours.[2]
-
Filter off the precipitate that has formed.
-
Evaporate the filtrate to dryness.
-
Combine the solid residue with the previously collected precipitate.
-
Add water (10 mL) and HCl (10 mL) to the combined solids and stir for 10 minutes.
-
Filter the precipitate and wash with water until the washings are neutral.
-
Dry the product, 4-amino-3,5-dinitrobenzoic acid. The expected yield is approximately 98%.[2]
Protocol 2: Fischer Esterification of this compound with Methanol (General Procedure)
This is a general protocol adapted for a deactivated benzoic acid. Optimization of reaction time and temperature may be necessary.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottomed flask, combine this compound (e.g., 1 equivalent), a large excess of anhydrous methanol (e.g., 10-20 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux for an extended period (e.g., 8-24 hours). Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with water, then with saturated sodium bicarbonate solution until the aqueous layer is basic (to remove unreacted acid).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-chloro-3,5-dinitrobenzoate.
-
Purify the product by recrystallization or column chromatography as needed.
Visualizations
Logical Workflow for Troubleshooting Low Yield in SNAr Reactions
Caption: Troubleshooting workflow for low yield in SNAr reactions.
Potential Signaling Pathway Involvement of Related Compounds
Derivatives of chloro-benzoic acids have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer. While direct studies on this compound are limited, related 4-amino-3-chloro benzoate (B1203000) ester derivatives have been synthesized and evaluated for their anti-proliferative properties by targeting EGFR tyrosine kinase. The diagram below illustrates a simplified overview of the EGFR signaling pathway that such compounds might inhibit.
Caption: Simplified EGFR signaling pathway and potential point of inhibition.
References
Validation & Comparative
A Comparative Guide to Derivatizing Agents for Amino Acid Analysis: Featuring 4-Chloro-3,5-dinitrobenzoic Acid Analogs
For researchers, scientists, and drug development professionals, the precise quantification of amino acids is fundamental across a multitude of applications, from proteomics and metabolomics to pharmaceutical quality control. Due to the inherent lack of strong chromophores or fluorophores in most amino acids, derivatization is a critical step to enhance their detectability in chromatographic techniques like High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of 4-chloro-3,5-dinitrobenzoic acid and its close analog, 4-chloro-3,5-dinitrobenzotrifluoride (B147460) (CNBF), with other commonly employed derivatizing agents.
This comparison focuses on performance characteristics, supported by experimental data, to aid in the selection of the most appropriate reagent for specific analytical needs. We will delve into a detailed examination of o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), Dansyl chloride (Dns-Cl), and Marfey's reagent, alongside CNBF as a representative of the this compound class.
Performance Comparison of Derivatizing Agents
The choice of a derivatizing agent is a critical decision that influences the sensitivity, speed, and complexity of amino acid analysis. The following table summarizes key performance metrics for CNBF and its alternatives. It is important to note that performance can vary based on the specific amino acids, matrices, and instrumentation used.
| Derivatizing Agent | Analytes | Reaction Time & Temperature | Derivative Stability | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) | Primary & Secondary Amines | 30 min at 60°C[1][2] | Stable derivatives[2] | 2.40-6.50 µmol/L (UV detection)[1][2] | Reacts with both primary and secondary amines; stable derivatives. | Requires heating and longer reaction time compared to some agents. |
| o-Phthalaldehyde (OPA) | Primary Amines only | ~1 minute at room temperature[3] | Relatively unstable, requires rapid analysis or stabilization[4] | Low picomole to femtomole range (fluorescence detection)[4] | Very fast reaction; well-suited for automation.[4] | Does not react with secondary amines (e.g., proline).[5] |
| 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Primary & Secondary Amines | 5 - 40 minutes at room temperature[3] | Highly stable (over 48 hours)[4] | Femtomole range (fluorescence detection)[4] | Reacts with both primary and secondary amines; stable derivatives. | Hydrolysis by-product can interfere with chromatography.[4] |
| Dansyl chloride (Dns-Cl) | Primary & Secondary Amines, Phenols | 30 - 60 minutes[3] | Stable fluorescent sulfonamide adducts[6] | Enables stable isotope dilution for high accuracy.[6] | Slower reaction time. | |
| Marfey's Reagent | Primary & Secondary Amines | Not explicitly detailed for quantitative analysis; for chiral separations, derivatization is typically performed prior to analysis. | Stable diastereomers | Suboptimal for general quantification[7] | Chiral property is useful for the separation of enantiomers.[7] | Not ideal for general quantitative analysis.[7] |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and accurate results in amino acid analysis. Below are representative protocols for derivatization using CNBF and other common agents.
Protocol 1: Derivatization with 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF)
This protocol is based on the method described for the analysis of amino acids in various samples.[1][2]
Reagents:
-
Borate (B1201080) buffer (pH 9.0)
-
CNBF solution (70 mmol/L in acetonitrile)
-
Amino acid standard solution or sample
Procedure:
-
To 100 µL of the amino acid standard solution or sample, add 1 mL of borate buffer (pH 9.0).
-
Add 100 µL of the CNBF solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.
-
After incubation, cool the mixture to room temperature.
-
The sample is now ready for injection into the HPLC system with UV detection at 260 nm.[2]
Protocol 2: Derivatization with o-Phthalaldehyde (OPA)
This is a general protocol for the rapid derivatization of primary amino acids.[8]
Reagents:
-
Borate buffer
-
OPA reagent solution
-
Sample or standard solution
Automated Procedure (within an HPLC autosampler):
-
Draw 12.5 µL of Borate buffer.
-
Draw 5.0 µL of the sample.
-
Mix the buffer and sample in the injection loop.
-
Wait for 0.2 minutes.
-
Draw 2.5 µL of OPA reagent.
-
Mix thoroughly in the injection loop.
-
Inject the derivatized sample onto the HPLC column.
Protocol 3: Derivatization with 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
This protocol is often used in conjunction with OPA for the analysis of both primary and secondary amino acids.[8]
Reagents:
-
Borate buffer
-
Fmoc-Cl reagent solution
-
Sample or standard solution
Automated Procedure (following OPA derivatization for secondary amines):
-
Following the OPA derivatization step, draw 5.0 µL of Fmoc-Cl reagent.
-
Mix thoroughly in the injection loop.
-
Inject the derivatized sample onto the HPLC column.
Visualizing the Workflow and Derivatization Chemistry
To better understand the experimental process and the underlying chemical reactions, the following diagrams are provided.
Caption: A generalized workflow for the pre-column derivatization and HPLC analysis of amino acids.
Caption: A simplified representation of the chemical derivatization process for amino acids.
Conclusion
The selection of an appropriate derivatizing agent is a critical step in the analytical workflow for amino acid quantification. This compound, represented here by its analog CNBF, offers the advantage of reacting with both primary and secondary amines to form stable derivatives suitable for UV detection.[1][2] While agents like OPA provide very rapid derivatization of primary amines, they fail to detect important secondary amino acids like proline.[5] Fmoc-Cl overcomes this limitation and produces highly stable derivatives, making it a robust choice for comprehensive amino acid profiling.[4] Dansyl chloride provides the unique advantage of enabling stable isotope dilution methods for high accuracy.[6] For chiral separations, Marfey's reagent remains a valuable tool.[7]
Ultimately, the optimal choice of derivatizing agent will depend on the specific requirements of the analysis, including the types of amino acids to be quantified, the required sensitivity, the available instrumentation, and the desired sample throughput. This guide provides the necessary comparative data and protocols to assist researchers in making an informed decision for their specific applications.
References
- 1. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. axionlabs.com [axionlabs.com]
A Comparative Guide to N-Terminal Peptide Sequencing: 4-Chloro-3,5-dinitrobenzoic acid vs. Dinitrofluorobenzene
For researchers, scientists, and drug development professionals engaged in peptide and protein characterization, the determination of the N-terminal amino acid is a critical step in understanding a protein's structure and function. Historically, chemical derivatization followed by hydrolysis and chromatographic identification has been a cornerstone of protein sequencing. This guide provides an objective comparison of the well-established Sanger's reagent, 2,4-dinitrofluorobenzene (DNFB), with a potential alternative, 4-Chloro-3,5-dinitrobenzoic acid (CDNB), for N-terminal peptide sequencing.
While DNFB has a long history of application in this field, the use of CDNB for N-terminal sequencing is not well-documented in scientific literature. This comparison, therefore, juxtaposes the established performance of DNFB with the theoretical potential of CDNB, based on its known chemical reactivity.
Principle of N-Terminal Sequencing by Aromatic Nucleophilic Substitution
Both DNFB and CDNB are electron-deficient aromatic compounds susceptible to nucleophilic aromatic substitution. The free α-amino group of a peptide's N-terminus acts as a nucleophile, attacking the carbon atom bearing the halogen substituent (fluorine in DNFB, chlorine in CDNB). This results in the formation of a stable dinitrophenyl (DNP) or dinitrobenzoyl (DNB) derivative of the N-terminal amino acid. Subsequent acid hydrolysis cleaves all peptide bonds, liberating the amino acids. The derivatized N-terminal amino acid, being resistant to hydrolysis, can then be identified by chromatography.
Performance Comparison
Due to the limited availability of data for this compound in N-terminal peptide sequencing, a direct quantitative comparison is not feasible. The following table summarizes the known performance of dinitrofluorobenzene and the projected characteristics of this compound based on its chemical properties.
| Feature | 2,4-Dinitrofluorobenzene (DNFB) | This compound (CDNB) (Theoretical) |
| Reagent Type | Sanger's Reagent | Not established for peptide sequencing |
| Reaction Principle | Nucleophilic Aromatic Substitution | Nucleophilic Aromatic Substitution |
| Leaving Group | Fluoride (B91410) | Chloride |
| Reactivity | High, due to the high electronegativity of fluorine | Expected to be lower than DNFB, as chloride is a poorer leaving group than fluoride in nucleophilic aromatic substitution. |
| Reaction Conditions | Mildly alkaline (e.g., sodium bicarbonate) | Likely to require similar or slightly more forcing conditions than DNFB. |
| Derivative Formed | Dinitrophenyl (DNP)-amino acid | Dinitrobenzoyl (DNB)-amino acid |
| Detection of Derivative | Colorimetric (yellow), UV-Vis spectroscopy, Chromatography (TLC, HPLC)[1] | Expected to be detectable by UV-Vis spectroscopy and chromatography. |
| Established Use | Yes, historically significant for protein sequencing.[2] | No established use for N-terminal peptide sequencing; used for modifying lysine (B10760008) residues. |
| Data Availability | Extensive | Very limited to non-existent for this application. |
Experimental Protocols
N-Terminal Peptide Sequencing using 2,4-Dinitrofluorobenzene (DNFB) - Sanger's Method
This protocol is a generalized procedure based on the classical Sanger method.
1. Derivatization of the N-terminal Amino Acid:
-
Dissolve the peptide sample in a suitable buffer, such as 0.1 M sodium bicarbonate, to maintain a slightly alkaline pH (around 8.0-8.5).
-
Add a solution of DNFB in a water-miscible organic solvent (e.g., ethanol) to the peptide solution. A molar excess of DNFB is typically used.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.[3] The N-terminal amino group of the peptide will react with DNFB to form a yellow dinitrophenyl (DNP)-peptide derivative.
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to stop the reaction and precipitate the DNP-peptide.
-
Collect the DNP-peptide precipitate by centrifugation and wash it several times with an organic solvent like ether to remove unreacted DNFB.
2. Acid Hydrolysis:
-
Resuspend the purified DNP-peptide in 6 M HCl.
-
Seal the reaction vessel under vacuum or in an inert atmosphere to prevent oxidation of sensitive amino acids.
-
Heat the mixture at 110°C for 12-24 hours to completely hydrolyze the peptide bonds.[2]
3. Identification of the DNP-Amino Acid:
-
After hydrolysis, the DNP-amino acid will be present in the hydrolysate along with the free amino acids from the rest of the peptide chain.
-
Extract the yellow DNP-amino acid from the aqueous hydrolysate using an organic solvent such as ether. The free amino acids will remain in the aqueous phase.
-
Evaporate the ether extract to dryness.
-
Redissolve the DNP-amino acid residue in a small volume of a suitable solvent.
-
Identify the DNP-amino acid by comparing its chromatographic behavior with that of standard DNP-amino acids using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1][4]
Theoretical Protocol for N-Terminal Peptide Sequencing using this compound (CDNB)
Please Note: The following is a hypothetical protocol based on the known reactivity of CDNB and has not been experimentally validated for peptide sequencing.
1. Derivatization of the N-terminal Amino Acid:
-
It is anticipated that the derivatization reaction would be carried out under similar mildly alkaline conditions as with DNFB to ensure the N-terminal amino group is deprotonated and nucleophilic.
-
The reaction time or temperature might need to be increased compared to DNFB due to the lower reactivity of the chloro-leaving group.
2. Acid Hydrolysis:
-
The hydrolysis procedure is expected to be identical to that used for DNP-peptides, involving heating in 6 M HCl.
3. Identification of the DNB-Amino Acid:
-
The resulting DNB-amino acid would likely be extractable with an organic solvent.
-
Identification would require the synthesis of DNB-amino acid standards for comparison by chromatography (e.g., HPLC).
Signaling Pathways and Experimental Workflows
Conclusion
2,4-Dinitrofluorobenzene (DNFB) remains a historically significant reagent for the determination of N-terminal amino acids in peptides and proteins. Its methodology is well-established, though largely superseded by more modern techniques like Edman degradation and mass spectrometry which allow for sequential analysis.
This compound (CDNB), while known to react with primary amines such as the side chain of lysine, is not a recognized reagent for N-terminal peptide sequencing. Based on chemical principles, it is plausible that CDNB could derivatize the N-terminal α-amino group, but its reactivity is expected to be lower than that of DNFB. The lack of experimental data for this specific application means that its efficiency, potential side reactions, and the chromatographic properties of its derivatives are unknown.
For researchers requiring robust and validated N-terminal sequencing, established methods are recommended. The exploration of CDNB for this purpose would necessitate significant foundational research to determine its viability and establish a reliable experimental protocol.
References
- 1. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Polyamide layer chromatography of DNP-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activities of 4-Chloro-3,5-dinitrobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various derivatives of 4-chloro-3,5-dinitrobenzoic acid, focusing on their antimicrobial, anticancer, and enzyme inhibitory properties. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.
Introduction
This compound is a versatile scaffold in organic synthesis, and its derivatives have garnered significant interest due to their diverse biological activities. The presence of the nitro groups and the chlorine atom on the benzene (B151609) ring are key determinants of their chemical reactivity and biological function. This guide will delve into the specific activities of ester, amide, and hydrazide derivatives, presenting a comparative analysis of their efficacy.
Data Presentation
The following tables summarize the quantitative data on the biological activities of various derivatives of dinitrobenzoic acids. Due to the limited availability of data specifically for this compound derivatives, data from closely related 3,5-dinitrobenzoic acid derivatives are also included to provide a broader context and guide future research.
Table 1: Antifungal Activity of Dinitrobenzoate Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Ethyl 3,5-dinitrobenzoate (B1224709) | Candida albicans | 125 | [1] |
| Candida krusei | 100 | [1] | |
| Candida tropicalis | 500 | [1] | |
| Methyl 3,5-dinitrobenzoate | Candida albicans | 1.10 mM | [2] |
| Propyl 3,5-dinitrobenzoate | Candida spp. | - | [1] |
MIC: Minimum Inhibitory Concentration. A lower MIC value indicates greater antifungal potency.
Table 2: Antimycobacterial Activity of N-Alkyl-3,5-dinitrobenzamide Derivatives
| Compound | Mycobacterial Strain | MIC (µg/mL) | Reference |
| N-Alkyl-3,5-dinitrobenzamides (optimal lipophilicity) | Mycobacterium tuberculosis | 0.016 | [3][4] |
| N-((2-(4-fluorophenyl)methyl)-3,5-dinitrobenzamide | M. tuberculosis H37Rv | 0.056-0.078 | [5] |
| N-((2-(3-fluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)methyl)-3,5-dinitrobenzamide | M. tuberculosis H37Rv | 0.056-0.078 | [5] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.
-
Inoculum Preparation: Fungal strains are cultured on an appropriate agar (B569324) medium. A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Drug Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., RPMI 1640) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The microtiter plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the fungus is observed.[6]
Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay)
This assay is a colorimetric method used to determine the MIC of compounds against Mycobacterium tuberculosis.
-
Drug Preparation: Test compounds are dissolved in DMSO and serially diluted in a 96-well microplate containing Middlebrook 7H9 broth.
-
Inoculum Preparation: A suspension of M. tuberculosis is prepared and its turbidity is adjusted to a McFarland standard of 1.0, which is then diluted to achieve a final inoculum concentration.
-
Inoculation and Incubation: The prepared bacterial suspension is added to each well of the microplate, which is then incubated at 37°C.
-
Addition of Alamar Blue: After a set incubation period (e.g., 5 days), a mixture of Alamar Blue solution and Tween 80 is added to each well.
-
MIC Determination: The plates are re-incubated, and the color change from blue to pink is observed. The MIC is determined as the lowest drug concentration that prevents this color change, indicating inhibition of bacterial growth.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the biological evaluation of this compound derivatives.
Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Proposed mechanism of action for antimycobacterial nitrobenzamide derivatives targeting the DprE1 enzyme.
Conclusion
The derivatives of dinitrobenzoic acids, particularly esters and amides, have demonstrated significant potential as antimicrobial agents. The available data, primarily from studies on 3,5-dinitrobenzoic acid derivatives, suggest that these compounds are promising leads for the development of new antifungal and antimycobacterial drugs. Specifically, short-chain alkyl esters show notable antifungal activity, while certain N-alkyl and N-arylmethyl amides exhibit potent activity against Mycobacterium tuberculosis.
Further research is warranted to synthesize and evaluate a broader range of derivatives of this compound to establish a clear structure-activity relationship. Investigations into their anticancer and enzyme inhibitory activities are also crucial to fully explore the therapeutic potential of this chemical class. The experimental protocols and diagrams provided in this guide aim to facilitate and inspire future research in this promising area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal activity against Candida albicans of methyl 3,5-dinitrobenzoate loaded nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reviberoammicol.com [reviberoammicol.com]
Spectroscopic Analysis for Structural Confirmation of 4-Chloro-3,5-Dinitrobenzoic Acid: A Comparative Guide
This guide provides a comprehensive comparison of spectroscopic data for the structural confirmation of 4-chloro-3,5-dinitrobenzoic acid against relevant alternative compounds. It is intended for researchers, scientists, and drug development professionals to facilitate accurate compound identification and characterization. The guide details experimental data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Comparative Spectroscopic Data
The structural confirmation of this compound is achieved by analyzing its unique spectroscopic fingerprint and comparing it with structurally similar molecules. Key data points are summarized below for direct comparison.
| Spectroscopic Technique | This compound | 4-Chloro-3-nitrobenzoic Acid | 3,5-Dinitrobenzoic Acid | 4-Chlorobenzoic Acid |
| ¹H NMR (ppm) | ~9.0 ppm (s, 2H, Ar-H) | ~8.5-8.0 ppm (m, 3H, Ar-H) | ~9.2 ppm (t, 1H, Ar-H), ~9.1 ppm (d, 2H, Ar-H) | ~7.9 ppm (d, 2H, Ar-H), ~7.4 ppm (d, 2H, Ar-H) |
| ¹³C NMR (ppm) | ~163 (C=O), ~149 (C-NO₂), ~132 (C-Cl), ~126 (C-H) | ~164 (C=O), ~150 (C-NO₂), ~135-125 (Ar-C) | ~162 (C=O), ~148 (C-NO₂), ~134-122 (Ar-C) | ~166 (C=O), ~139 (C-Cl), ~131 (Ar-C), ~129 (Ar-C) |
| FT-IR (cm⁻¹) | ~3100-2500 (O-H), ~1700 (C=O), ~1540 & ~1350 (NO₂), ~780 (C-Cl) | ~3100-2500 (O-H), ~1700 (C=O), ~1530 & ~1350 (NO₂), ~800 (C-Cl) | ~3100-2500 (O-H), ~1700 (C=O), ~1540 & ~1350 (NO₂) | ~3100-2500 (O-H), ~1680 (C=O), ~850 (C-Cl) |
| UV-Vis (λmax, nm) | ~230-240 nm | ~220-230 nm | ~230-240 nm | ~235 nm |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz or 500 MHz spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 0-15 ppm. A sufficient number of scans (typically 16 to 64) were averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 0-200 ppm, employing proton decoupling to simplify the spectrum. A larger number of scans (typically 1024 to 4096) were necessary due to the low natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR Method): A small amount of the solid, crystalline sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[1] Pressure was applied to ensure firm contact between the sample and the crystal.[1]
-
Instrumentation: FT-IR spectra were recorded on a PerkinElmer Spectrum Two or a similar FT-IR spectrometer equipped with a universal ATR accessory.
-
Data Acquisition: The spectrum was collected over a range of 4000-400 cm⁻¹.[2] To improve the signal-to-noise ratio, 32 or 64 scans were co-added and averaged.[1] A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the compound was prepared by dissolving a precisely weighed sample in a suitable UV-grade solvent (e.g., ethanol (B145695) or methanol) to a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M). Serial dilutions were performed to obtain solutions of varying concentrations for analysis.
-
Instrumentation: UV-Vis absorption spectra were recorded on a Shimadzu UV-2600 or a similar double-beam UV-Vis spectrophotometer.
-
Data Acquisition: The sample was placed in a 1 cm path length quartz cuvette. The spectrum was scanned over a wavelength range of 200-400 nm. The solvent used for sample preparation was also used as the blank reference.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis of this compound.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Relationship between techniques and structural features.
References
Comparative Guide to Cross-Reactivity of Antibodies Against 4-Chloro-3,5-Dinitrobenzoic Acid (CDNB)-Modified Peptides
This guide provides a comprehensive comparison of the cross-reactivity profiles of antibodies generated against peptides modified with 4-chloro-3,5-dinitrobenzoic acid (CDNB). It is intended for researchers, scientists, and drug development professionals working with hapten-specific antibodies and immunoassays. The document details the experimental protocols for generating and characterizing these antibodies and presents comparative data in a structured format.
Introduction
This compound (CDNB) is a small molecule, known as a hapten, which is not immunogenic on its own. However, when conjugated to a larger carrier molecule like a peptide or protein, it can elicit a specific antibody response.[1] These antibodies are primarily directed against the CDNB moiety, but their binding affinity and specificity can be influenced by the adjacent amino acid residues of the peptide. Understanding the cross-reactivity of these antibodies is crucial for developing highly specific immunoassays and avoiding false-positive results.[2] This guide outlines the methodologies to assess this cross-reactivity and provides a framework for comparing the performance of antibodies raised against different CDNB-peptide conjugates.
Experimental Protocols
The generation and characterization of antibodies against CDNB-modified peptides involve several key experimental stages, from the synthesis of the immunogen to the final cross-reactivity assessment.
Synthesis of CDNB-Peptide Conjugates
The initial step is the covalent conjugation of CDNB to a synthetic peptide. This process renders the small hapten immunogenic by attaching it to a larger carrier.[3]
Materials:
-
Synthetic peptide with a free amine group (e.g., N-terminus or a lysine (B10760008) side chain)
-
This compound (CDNB)
-
Organic solvent (e.g., Dimethylformamide - DMF)
-
Tertiary amine base (e.g., Diisopropylethylamine - DIEA)
-
Reaction vessel
-
Purification system (e.g., High-Performance Liquid Chromatography - HPLC)
Protocol:
-
Dissolve the synthetic peptide in DMF.
-
Add DIEA to the solution to deprotonate the amine groups on the peptide, making them nucleophilic.
-
In a separate vessel, dissolve CDNB in DMF.
-
Slowly add the CDNB solution to the peptide solution while stirring. The chlorine atom on the CDNB molecule is susceptible to nucleophilic substitution by the free amine groups of the peptide.
-
Allow the reaction to proceed for 4-6 hours at room temperature.
-
Monitor the reaction progress using HPLC.
-
Once the reaction is complete, purify the resulting CDNB-peptide conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Confirm the identity and purity of the conjugate using mass spectrometry.
Antibody Production (Immunization)
Polyclonal or monoclonal antibodies are generated by immunizing host animals with the purified CDNB-peptide conjugate.[4]
Protocol:
-
Emulsify the purified CDNB-peptide conjugate with a suitable adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for subsequent boosts).
-
Immunize host animals (e.g., rabbits or mice) with the emulsion via subcutaneous or intramuscular injections.[5]
-
Administer booster injections every 3-4 weeks to enhance the immune response.
-
Collect blood samples periodically to monitor the antibody titer (concentration) using a non-competitive ELISA.
-
Once a high antibody titer is achieved, collect the serum (for polyclonal antibodies) or proceed with hybridoma technology (for monoclonal antibodies).
Cross-Reactivity Assessment via Competitive ELISA
Competitive ELISA is a powerful technique to determine the specificity and cross-reactivity of the generated antibodies.[2] This assay measures the ability of various structurally related or unrelated peptides to inhibit the binding of the antibody to the original CDNB-peptide immunogen coated on an ELISA plate.
Materials:
-
96-well microtiter plates[6]
-
Coating Buffer (e.g., 50 mM sodium carbonate, pH 9.6)[7]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)[8]
-
Blocking Buffer (e.g., 3% BSA in PBST)[8]
-
Primary antibody (serum from immunized animal)
-
A panel of competitor peptides (the original immunizing peptide, and other modified or unmodified peptides)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with the original CDNB-peptide immunogen (1-2 µg/mL in coating buffer) and incubate overnight at 4°C.[7]
-
Washing: Wash the plate three times with Wash Buffer to remove unbound antigen.[8]
-
Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at 37°C to prevent non-specific binding.[9]
-
Competition:
-
Prepare a series of dilutions for each competitor peptide.
-
In a separate plate or tubes, pre-incubate a fixed, sub-saturating concentration of the primary antibody with each dilution of the competitor peptides for 1 hour at 37°C.
-
-
Incubation: Transfer the antibody-competitor mixtures to the coated and blocked ELISA plate. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[7]
-
Washing: Wash the plate five times with Wash Buffer. This final washing step is critical to reduce background signal.[7]
-
Detection: Add the substrate solution and allow the color to develop.
-
Stopping and Reading: Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Presentation: Cross-Reactivity Comparison
The results from the competitive ELISA are typically presented as the concentration of competitor peptide that causes 50% inhibition of the maximal signal (IC50). Cross-reactivity is then calculated relative to the original immunizing peptide.
Cross-Reactivity (%) = (IC50 of Immunizing Peptide / IC50 of Competitor Peptide) x 100
| Competitor Peptide | Peptide Sequence | Modification | IC50 (nM) | Cross-Reactivity (%) |
| Immunogen | Ac-Cys-Gly-Lys-Ala-Pro | CDNB on Lysine | 15 | 100% |
| Competitor A | Ac-Cys-Gly-Lys-Ala-Pro | DNP on Lysine | 35 | 42.9% |
| Competitor B | Ac-Cys-Gly-Arg-Ala-Pro | CDNB on Arginine | 250 | 6.0% |
| Competitor C | Ac-Cys-Gly-Lys-Ala-Pro | Unmodified | > 10,000 | < 0.15% |
| Competitor D | Ac-Val-Ile-Lys-Thr-Ser | CDNB on Lysine | 85 | 17.6% |
Table 1: Hypothetical cross-reactivity data for an antibody raised against a CDNB-modified peptide. DNP (dinitrophenyl) is structurally similar to the dinitrobenzoyl moiety of CDNB.
Visualizations
Diagrams are provided to illustrate key workflows and relationships in the study of antibody cross-reactivity.
References
- 1. Conjugation of Haptens | Springer Nature Experiments [experiments.springernature.com]
- 2. elisakits.co.uk [elisakits.co.uk]
- 3. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Cyanogenic Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ELISA based on peptide antigens reproducing cross-reactive viral epitopes to detect antibodies in latent autoimmune diabetes in adults vs. type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. affbiotech.com [affbiotech.com]
- 8. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 9. ulab360.com [ulab360.com]
Performance Evaluation of Substrates in Biochemical Assays for Glutathione S-Transferase (GST) Activity
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of substrates used for measuring the activity of Glutathione (B108866) S-Transferases (GSTs), a critical family of enzymes involved in detoxification and drug metabolism. While the primary focus of this guide is on the established and widely used substrates, we also address the status of 4-chloro-3,5-dinitrobenzoic acid (CDNBA) in this context.
Our extensive review of the scientific literature indicates that while this compound is a known chemical compound with applications in chemical synthesis, there is a notable absence of published data on its use as a substrate in biochemical assays for measuring GST activity.[1][2] In contrast, 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) is the universally recognized substrate for the total activity of most GST isozymes.[3] This guide, therefore, focuses on the performance of CDNB and its common alternatives, providing researchers with the necessary data and protocols to make informed decisions for their experimental needs.
Comparison of Key Substrates for GST Activity Assays
The selection of an appropriate substrate is paramount for obtaining accurate and reproducible results in GST activity assays. The most common substrates are electrophilic compounds that undergo conjugation with reduced glutathione (GSH), a reaction catalyzed by GSTs. The product of this reaction can be conveniently measured spectrophotometrically.
| Substrate | Principle of Detection | Advantages | Limitations |
| 1-Chloro-2,4-dinitrobenzene (CDNB) | The GST-catalyzed conjugation of CDNB with GSH forms S-(2,4-dinitrophenyl)glutathione, which can be detected by an increase in absorbance at 340 nm.[3] | Broad specificity for most GST isozymes, making it ideal for measuring total GST activity.[3] Well-characterized assay with a molar extinction coefficient of 9.6 mM⁻¹cm⁻¹ for the product.[3] | Broad reactivity can be a drawback when studying specific GST isozymes.[3] Spontaneous reaction with GSH can lead to baseline drift.[4] |
| 1,2-Dichloro-4-nitrobenzene (DCNB) | The GST-catalyzed reaction between DCNB and GSH results in a product that can be monitored spectrophotometrically. | Preferentially conjugated by certain GST isozymes, allowing for the differentiation of their activity from the total GST pool.[3] | Not a universal substrate and may not be suitable for all GST isozymes. |
| Ethacrynic Acid (EA) | Can be used as a substrate where its conjugation with GSH is monitored, or as an inhibitor of GST activity. The activity measurement is typically performed by monitoring the decrease in absorbance at 270 nm.[3] | Substrate and potent inhibitor for several GST isozymes, particularly the Pi class (GSTP).[3][5] | Its dual role as a substrate and inhibitor can complicate data interpretation. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of GST activity assays. Below are the standard protocols for the most common substrates.
Protocol 1: GST Activity Assay using 1-Chloro-2,4-dinitrobenzene (CDNB)
This spectrophotometric assay is the most widely used method for measuring total GST activity.
Materials:
-
100 mM Potassium phosphate (B84403) buffer, pH 6.5
-
100 mM Reduced Glutathione (GSH) solution (prepare fresh)
-
100 mM 1-Chloro-2,4-dinitrobenzene (CDNB) solution in ethanol
-
Sample containing GST (e.g., cell lysate, tissue homogenate, purified enzyme)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the Reaction Mixture: In a suitable tube, combine potassium phosphate buffer, GSH (final concentration 1 mM), and CDNB (final concentration 1 mM).
-
Pre-incubate: Incubate the reaction mixture and the sample separately at 25°C for 5-10 minutes.[3]
-
Initiate the Reaction: Add the GST-containing sample to the reaction mixture and mix immediately.
-
Measure Absorbance: Monitor the increase in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.[3]
-
Calculate Activity: Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.[3] Calculate the GST activity using the molar extinction coefficient of S-(2,4-dinitrophenyl)glutathione (9.6 mM⁻¹cm⁻¹).[3]
Protocol 2: GST Activity Assay using Ethacrynic Acid (EA)
This protocol can be adapted to measure GST activity with EA as a substrate or to evaluate its inhibitory effect.
Materials:
-
100 mM Potassium phosphate buffer, pH 6.5
-
10 mM Reduced Glutathione (GSH) solution (prepare fresh)
-
40 mM Ethacrynic acid solution in ethanol
-
Sample containing GST (particularly GSTP isozymes)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 270 nm
Procedure for Activity Measurement:
-
Prepare the Reaction Mixture: Combine potassium phosphate buffer, GSH (final concentration 0.25 mM), and EA (final concentration 0.2 mM).[3]
-
Pre-incubate: Incubate the reaction mixture and the sample separately at 25°C for 5-10 minutes.
-
Initiate the Reaction: Add the GST-containing sample to the reaction mixture and mix immediately.
-
Measure Absorbance: Monitor the decrease in absorbance at 270 nm for a set period.
-
Calculate Activity: Determine the rate of change in absorbance per minute (ΔA₂₇₀/min) from the linear portion of the curve.
Visualizing the Biochemical Pathway and Experimental Workflow
To aid in the understanding of the GST-catalyzed reaction and the general workflow of an activity assay, the following diagrams are provided.
Figure 1: Generalized signaling pathway of a GST-catalyzed conjugation reaction.
Figure 2: General experimental workflow for a spectrophotometric GST activity assay.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 118-97-8 | FC71219 [biosynth.com]
- 4. Characterization of the Glutathione S-Transferases Involved in Styrene Degradation in Gordonia rubripertincta CWB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity Assay of Glutathione S-Transferase (GSTs) Enzyme as a Diagnostic Biomarker for Liver Hydatid Cyst in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Cost-Effectiveness of 4-Chloro-3,5-Dinitrobenzoic Acid in Laboratory Research: A Comparative Guide
In the landscape of laboratory research, the selection of reagents is a critical decision governed by a balance of performance, cost, and efficiency. 4-Chloro-3,5-dinitrobenzoic acid (CDNBA) is a versatile nitroaromatic compound utilized as an intermediate and reagent in various chemical applications. This guide provides a comprehensive analysis of the cost-effectiveness of using CDNBA in key laboratory research areas, comparing it with common alternatives and providing supporting experimental data and protocols.
Derivatization of Amino Acids for Analytical Chemistry
One of the prominent applications of reagents similar in reactivity to CDNBA is in the derivatization of amino acids, particularly the ε-amino group of lysine, for analytical quantification, often by High-Performance Liquid Chromatography (HPLC). While CDNBA itself is less commonly cited for this specific purpose in recent literature compared to other reagents, its reactive nature—an activated aryl halide—makes it a relevant subject for comparison against established derivatizing agents. The primary goal of derivatization is to enhance the detectability of amino acids, which often lack a strong chromophore or fluorophore.
Comparison of Derivatizing Agents
The cost-effectiveness of a derivatizing agent is not solely determined by its price per gram but also by the amount required per analysis, the stability of the resulting derivative, the complexity of the protocol, and the need for specialized detection equipment. Here, we compare CDNBA's potential role with four widely used derivatizing agents: o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), dansyl chloride, and 2,4-dinitrofluorobenzene (DNFB or Sanger's Reagent).
| Reagent | Target Amines | Detection Method | Reaction Speed | Derivative Stability |
| This compound (CDNBA) | Primary & Secondary | UV | Moderate | Expected to be stable |
| o-Phthalaldehyde (OPA) | Primary only | Fluorescence | Very Fast (seconds to minutes)[1] | Relatively unstable, requires rapid analysis[1] |
| 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | Primary & Secondary | Fluorescence, UV | Fast (complete in as little as 30 seconds)[1] | Highly stable (over 48 hours)[1] |
| Dansyl Chloride | Primary & Secondary | Fluorescence, UV | Slow (requires at least 35 minutes)[2] | Stable |
| 2,4-Dinitrofluorobenzene (DNFB) | Primary & Secondary | UV | Moderate | Stable |
Cost-Effectiveness Analysis
To provide a tangible comparison, the following table estimates the reagent cost per sample based on typical protocols and current market prices. These costs are estimates and can vary based on supplier, purity, and scale of purchase.
| Reagent | Price (USD/gram) | Amount per Sample (approx.) | Estimated Reagent Cost per Sample (USD) |
| This compound | Varies (contact supplier)[3] | Protocol-dependent | - |
| o-Phthalaldehyde (OPA) | ~$4-10 | ~10 µg | < $0.01 |
| 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | ~$3.70 - $12.00[4][5] | ~15 µg | ~$0.0002 |
| Dansyl Chloride | ~$39 (for 99% purity)[6] | Protocol-dependent | - |
| 2,4-Dinitrofluorobenzene (DNFB) | ~$1.76 - $3.99[2] | Protocol-dependent | - |
While CDNBA shares structural similarities with DNFB and could theoretically be used for amino acid derivatization, the market is dominated by highly efficient, sensitive, and cost-effective reagents like OPA and FMOC-Cl. The extremely low cost per analysis for OPA and FMOC-Cl, coupled with their well-established and often automated protocols, makes them superior choices for routine amino acid analysis in terms of cost-effectiveness. The primary advantage of OPA is its rapid reaction time, making it ideal for high-throughput applications, while FMOC-Cl offers the benefit of highly stable derivatives.
Intermediate in Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals, dyes, and agrochemicals.[7] Its cost-effectiveness in this context is determined by its own synthesis cost, its reactivity, and the availability and cost of alternative starting materials for the target molecule.
Synthesis of this compound
The industrial synthesis of CDNBA is a relatively straightforward process, which contributes to its potential cost-effectiveness as a starting material.
A common laboratory and industrial-scale synthesis involves the nitration of 4-chlorobenzoic acid.[7][8] The reported yields for this reaction are typically high, in the range of 87-90%.[8] The relatively low cost of the starting materials (4-chlorobenzoic acid, nitric acid, and sulfuric acid) and the high yield contribute to a favorable production cost for CDNBA.
Application in Dye and Agrochemical Synthesis
CDNBA is cited as an intermediate in the synthesis of disperse dyes and herbicides.[7][9] The two nitro groups and the chlorine atom are reactive sites that can be readily modified. For example, the chlorine atom can be displaced by nucleophiles, and the nitro groups can be reduced to amino groups, which are then available for diazotization and coupling reactions to form azo dyes.
However, a direct cost-effectiveness comparison with alternative synthetic routes is challenging without specific, publicly available industrial process data. The choice of CDNBA as a starting material would be dictated by:
-
Overall yield of the final product: A multi-step synthesis from a cheaper but less functionalized starting material may result in a lower overall yield compared to a shorter route starting from the more advanced intermediate, CDNBA.
-
Purity of the final product: The reactivity and structure of CDNBA may lead to cleaner reactions with fewer byproducts, simplifying purification and reducing overall production costs.
-
Cost and availability of alternative intermediates: The market price and supply chain stability of alternative starting materials are crucial factors.
Logical Workflow for Evaluating CDNBA in Synthesis:
References
- 1. benchchem.com [benchchem.com]
- 2. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. アミノ酸解析試薬 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. CN101570522B - Synthetic method suitable for industrial production of active ester - Google Patents [patents.google.com]
- 9. doras.dcu.ie [doras.dcu.ie]
Assessing the Reproducibility of 4-Chloro-3,5-dinitrobenzoic Acid Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of synthetic protocols is paramount to ensure consistent and reliable results. This guide provides a comparative analysis of published methods for the synthesis of 4-chloro-3,5-dinitrobenzoic acid (CDNBA), a key intermediate in the production of pharmaceuticals and other specialty chemicals. By examining different experimental protocols and their reported outcomes, this document aims to shed light on the factors influencing the reproducibility of this important chemical transformation.
Comparative Analysis of Synthesis Protocols for this compound
The synthesis of this compound typically involves the nitration of 4-chlorobenzoic acid. While the fundamental reaction is straightforward, variations in reagents, reaction conditions, and work-up procedures can significantly impact the final yield and purity of the product. Below is a comparison of two distinct protocols found in the scientific literature.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 4-chlorobenzoic acid | 4-chlorobenzoic acid |
| Nitrating Agent | Potassium nitrate (B79036) (KNO₃) in sulfuric acid (H₂SO₄) | Fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) |
| Reaction Temperature | 125°C | 95°C |
| Reaction Time | 2 hours | 4 hours |
| Reported Yield | 89% | 87.2% |
| Purity | Not specified | Not specified |
As the table indicates, both methods yield a high percentage of the desired product. Protocol 1, utilizing potassium nitrate, requires a higher reaction temperature but a shorter reaction time, resulting in a slightly higher reported yield. In contrast, Protocol 2 employs fuming nitric acid and a lower temperature for a longer duration. The choice between these protocols may depend on laboratory safety considerations, availability
Comparative Analysis of 4-Chloro-3,5-Dinitrobenzoic Acid Analogs: A Guide for Researchers
This guide provides a comprehensive overview of the synthesis and comparative analysis of 4-chloro-3,5-dinitrobenzoic acid and its analogs, with a focus on their potential applications in drug development. The information is tailored for researchers, scientists, and professionals in the field, presenting experimental data, detailed protocols, and visualizations to facilitate understanding and further investigation.
Synthesis of this compound and Its Analogs
The primary synthetic route to this compound involves the nitration of 4-chlorobenzoic acid. While various protocols exist, a common method utilizes a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction conditions, such as temperature and reaction time, are crucial for achieving high yields.
The synthesis of analogs, particularly at the 4-position, allows for the exploration of structure-activity relationships (SAR). Key analogs include those with amino, alkoxy, and aryloxy substituents, which can be synthesized from this compound via nucleophilic aromatic substitution reactions.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound and its subsequent conversion to various analogs.
Caption: General synthetic scheme for this compound and its analogs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of this compound and one of its key analogs, 4-amino-3,5-dinitrobenzoic acid.
Synthesis of this compound
This protocol is adapted from established nitration procedures.
Materials:
-
4-Chlorobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (sp. gr. 1.5)
-
Ice
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorobenzoic acid in concentrated sulfuric acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 80-90 °C for 2-4 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with constant stirring.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.
-
The crude product is then recrystallized from a suitable solvent (e.g., ethanol (B145695)/water) to yield pure this compound.
Synthesis of 4-Amino-3,5-dinitrobenzoic Acid
This protocol describes the amination of this compound.
Materials:
-
This compound
-
Aqueous ammonia (B1221849) (25-28%)
-
Ethanol
Procedure:
-
Suspend this compound in ethanol in a pressure vessel.
-
Add an excess of aqueous ammonia to the suspension.
-
Seal the vessel and heat the mixture at 100-120 °C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the product with cold ethanol and then water.
-
Recrystallize the crude product from a suitable solvent to obtain pure 4-amino-3,5-dinitrobenzoic acid.
Comparative Biological Activity
Derivatives of 3,5-dinitrobenzoic acid have been investigated for a range of biological activities, including antibacterial and anticancer properties. The nature of the substituent at the 4-position significantly influences the biological efficacy of these compounds.
Antibacterial Activity
A study on N-alkylphenyl-3,5-dinitrobenzamide analogs revealed their potential as anti-tuberculosis (anti-TB) agents. The study synthesized a series of forty-three new molecules to investigate the structure-activity relationship against Mycobacterium tuberculosis (MTB).[1]
Table 1: Comparative Anti-TB Activity of N-alkylphenyl-3,5-dinitrobenzamide Analogs [1]
| Compound ID | R Group (on phenylamine) | MIC (µg/mL) against MTB H37Rv |
| 4b | 4-ethyl | 0.78 |
| 7a | 4-propyl | 0.39 |
| 7c | 4-butyl | 0.78 |
| 7d | 4-pentyl | 0.39 |
| 7j | 4-fluoro | 1.56 |
| 7r | 4-chloro | 0.78 |
| 9a | 3-methyl | 1.56 |
| Isoniazid (Control) | - | 0.04 |
MIC: Minimum Inhibitory Concentration
The data suggests that the lipophilicity of the alkyl chain at the 4-position of the phenylamine ring plays a crucial role in the anti-TB activity. Compounds with propyl and pentyl substituents (7a and 7d) exhibited the highest potency among the tested analogs.
Anticancer Activity
The general logical relationship for the development of such targeted therapies is depicted below.
Caption: Logical workflow for the development of targeted anticancer agents.
Conclusion
This compound and its analogs represent a versatile scaffold for the development of novel therapeutic agents. The synthetic accessibility of these compounds allows for systematic modifications to explore structure-activity relationships. The presented data on the anti-TB activity of related benzamides highlights the potential of this chemical class. Further comprehensive studies that directly compare the biological activities of a series of 4-substituted-3,5-dinitrobenzoic acid analogs are warranted to fully elucidate their therapeutic potential and to guide the design of more potent and selective drug candidates. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers to initiate and advance such investigations.
References
Safety Operating Guide
Proper Disposal of 4-Chloro-3,5-dinitrobenzoic Acid: A Procedural Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of 4-Chloro-3,5-dinitrobenzoic acid, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.
Hazard Profile and Safety Summary
This compound is a hazardous substance, primarily classified as a skin and eye irritant.[1][2][3][4][5] It is crucial to handle this compound and any contaminated materials as hazardous waste. The compound is designated under Storage Class 4.1A for "Other explosive hazardous materials," highlighting the need for cautious handling to avoid shock and friction.[1][2] Incompatible materials include strong oxidizing agents.[6][7]
Immediate Safety and Handling Precautions:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[6][8]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[6][9]
-
Respiratory Protection: Work in a well-ventilated fume hood. If dust is generated, use a NIOSH-approved respirator with a particle filter.[1][6]
-
-
Spill Response:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[1][7]
-
For small spills, use an inert absorbent material like vermiculite (B1170534) or dry sand to sweep up the solid.[6][7] Avoid using combustible materials such as paper towels.[7]
-
Collect the absorbed material and contaminated surfaces into a sealed, properly labeled container for hazardous waste disposal.[7]
-
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[6]
-
Inhalation: Move the person to fresh air.[6]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[6]
-
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C7H3ClN2O6 |
| Molecular Weight | 246.56 g/mol |
| Melting Point | 159.00 - 162.00 °C / 318.2 - 323.6 °F[6] |
| Appearance | Yellow Powder Solid[6] |
| GHS Hazard Classifications | Skin Irritation (Category 2), Eye Irritation (Category 2A)[1][2] |
| Storage Class | 4.1A - Other explosive hazardous materials[2] |
Step-by-Step Disposal Protocol
The required procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[4][7][9] High-temperature incineration is a probable disposal method.[7]
-
Waste Segregation and Collection:
-
Solid Waste: Collect any surplus or expired this compound in a designated, clearly labeled hazardous waste container.[9] The container should be robust, chemically resistant, and have a secure, tight-fitting lid.[7]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and absorbent pads, must also be placed in the same hazardous waste container.[9]
-
Solutions: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.[9]
-
Incompatibles: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents.[6][7]
-
-
Container Labeling:
-
Properly label the hazardous waste container with the following information:[9]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Explosive Hazard")
-
The date of accumulation
-
-
-
Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[9]
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.[9]
-
Do not fill the waste container to more than 80% capacity to allow for vapor expansion.[7]
-
-
Arranging for Disposal:
-
Regulatory Compliance:
-
All hazardous waste must be managed in accordance with local, state, and federal regulations.[10] In the United States, this includes regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Department of Transportation (DOT) for transportation.[7]
-
Experimental Protocols
No specific, validated experimental protocols for the laboratory-scale neutralization or degradation of this compound were found in the searched literature. Attempting to treat or neutralize this chemical without expert guidance is not recommended.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: General workflow for hazardous chemical waste disposal.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. 4-氯-3,5-二硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 4-Chloro-3,5-dinitrobenzoic Acid
FOR IMMEDIATE IMPLEMENTATION: This document provides critical safety and logistical guidance for laboratory personnel handling 4-Chloro-3,5-dinitrobenzoic acid. Adherence to these protocols is mandatory to ensure personal safety and proper disposal.
Researchers and scientists working with this compound must be aware of its potential hazards. This compound is categorized as a skin and eye irritant.[1][2][3] As with many aromatic nitro compounds, there is a potential for systemic effects if ingested or absorbed through the skin, such as methemoglobinemia, which impairs the blood's ability to carry oxygen.[4][5] Therefore, a comprehensive approach to personal protective equipment (PPE) and strict handling procedures are paramount.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required PPE based on established safety guidelines for hazardous chemicals.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a risk of splashing.[6][7] | Protects against splashes and dust that can cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-impermeable gloves, such as butyl rubber, are recommended for handling nitro compounds.[4][8] Given the lack of specific breakthrough time data, a conservative approach of wearing double gloves (e.g., nitrile over butyl rubber) is advised for extended contact.[4] Gloves should be inspected before each use and replaced immediately upon contamination.[8] | Prevents skin contact and absorption, a primary route of exposure for nitro compounds.[4][5] |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required.[8] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. Full-length pants and closed-toe shoes are mandatory.[4] | Provides a barrier against accidental skin contact and protects from potential chemical splashes. |
| Respiratory Protection | All handling of solid this compound that may generate dust must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If engineering controls are insufficient, an air-purifying respirator (APR) with organic vapor and particulate cartridges (N95 or equivalent) is necessary.[2][4] | Protects against the inhalation of harmful dust and potential vapors. |
Operational Plan: Step-by-Step Handling Protocol
The following procedures are designed to minimize exposure and ensure safe handling of this compound during routine laboratory operations.
1. Preparation and Pre-Handling Check:
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is adequate.
-
Assemble all Materials: Before starting, gather all necessary equipment (spatulas, weigh boats, glassware, solvents, etc.) and place them within the fume hood.
-
Inspect PPE: Don all required PPE as outlined in the table above, ensuring each item is free of defects.
2. Weighing and Transferring the Solid:
-
Perform in Fume Hood: All manipulations of the solid compound must occur within the designated area of the chemical fume hood.[4]
-
Minimize Dust Generation: To reduce the risk of aerosolization, handle the solid carefully with a spatula.[4] Avoid any actions that could create dust clouds.
-
Use Appropriate Containers: Weigh the desired amount of this compound on a weigh boat or directly into a tared container.
-
Clean Spills Immediately: Any spills should be carefully cleaned up. For small dry spills, gently sweep the material into a designated waste container.[6]
3. Dissolving the Compound:
-
Add Solvent Slowly: Place the vessel containing the weighed solid in the fume hood and slowly add the desired solvent.
-
Control Exothermic Reactions: Be aware of potential exothermic reactions when dissolving. If the container becomes warm, slow the addition of the solvent and allow it to cool.
-
Ensure Complete Dissolution: Gently stir or swirl the mixture to ensure the solid is fully dissolved before proceeding with the experimental procedure.
4. Post-Handling Procedures:
-
Decontaminate: Wipe down the work area within the fume hood with an appropriate solvent to remove any residual contamination.
-
Properly Store: The stock container of this compound should be tightly sealed and stored in a dry, cool, and well-ventilated place.[6][9]
-
Doff PPE Correctly: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of in the designated waste stream.
-
Wash Hands Thoroughly: Immediately wash hands and forearms with soap and water after handling the compound.[1]
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. 4-クロロ-3,5-ジニトロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, 97% (118-97-8) - this compound, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. CAS No 118-97-8 4-Chloro-3 5-Dinitrobenzoic Acid 99 C7H3ClN2O6 [m.nitrobenzenechemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
